6-(Trifluoromethyl)quinoline-4-thiol
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-(trifluoromethyl)-1H-quinoline-4-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NS/c11-10(12,13)6-1-2-8-7(5-6)9(15)3-4-14-8/h1-5H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDNFPTZTNGNSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=S)C=CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-(Trifluoromethyl)quinoline-4-thiol chemical structure and properties
Part 1: Executive Summary & Chemical Identity
6-(Trifluoromethyl)quinoline-4-thiol is a specialized heterocyclic building block extensively utilized in medicinal chemistry and drug discovery.[1] It serves as a critical scaffold for developing lipophilic, metabolically stable bio-active agents.[1] The compound is structurally significant due to the presence of the trifluoromethyl (-CF3) group at the C6 position, which modulates the electronic properties of the quinoline ring and enhances membrane permeability—a key parameter in designing antimalarial (e.g., Mefloquine analogs) and antibacterial therapeutics.
Chemical Identity Table
| Property | Detail |
| IUPAC Name | 6-(Trifluoromethyl)quinoline-4-thiol |
| Alternative Name | 6-(Trifluoromethyl)quinoline-4(1H)-thione |
| CAS Number | 544716-08-7 |
| Molecular Formula | C₁₀H₆F₃NS |
| Molecular Weight | 229.22 g/mol |
| SMILES | FC(F)(F)C1=CC2=C(S)C=CN=C2C=C1 |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Low in water; soluble in DMSO, DMF, MeOH |
Part 2: Structural Characterization & Tautomerism
The Thiol-Thione Tautomeric Equilibrium
A defining characteristic of "4-mercaptoquinolines" is their prototropic tautomerism.[1] While often referred to as a thiol (-SH) , experimental evidence (X-ray crystallography and solution-phase NMR) indicates that the thione (=S) tautomer is the predominant species in the solid state and in polar solvents.
-
Thione Form (A): The proton resides on the ring nitrogen (N1), creating a thioamide-like resonance structure. This form is stabilized by the aromaticity of the adjacent benzene ring and intermolecular hydrogen bonding.
-
Thiol Form (B): The proton resides on the sulfur. This form is favored only in highly alkaline conditions (as the thiolate anion) or specific non-polar environments.
Electronic Impact of 6-CF3: The trifluoromethyl group at position 6 is a strong electron-withdrawing group (EWG).[1] This withdraws electron density from the aromatic system, increasing the acidity of the N-H proton in the thione form and the S-H proton in the thiol form. This makes the compound a stronger acid than unsubstituted quinoline-4-thiol.[1]
Visualization: Tautomeric Equilibrium
Caption: Equilibrium shifts toward the thione form in neutral media; basic conditions yield the reactive thiolate anion.
Part 3: Synthesis Protocols
The synthesis of 6-(trifluoromethyl)quinoline-4-thiol typically follows the Gould-Jacobs reaction pathway to form the 4-hydroxy intermediate, followed by thionation.[1] This route is preferred for its scalability and the availability of starting materials.[1]
Step-by-Step Synthesis Workflow
Step 1: Condensation (Enamine Formation)
-
Reagents: 4-(Trifluoromethyl)aniline (1.0 eq), Diethyl ethoxymethylenemalonate (EMME, 1.1 eq).
-
Conditions: Heat neat or in ethanol at 100–120°C for 2–4 hours.
-
Mechanism: Nucleophilic attack of the aniline nitrogen on the EMME vinyl carbon, eliminating ethanol.
-
Product: Diethyl 2-(((4-(trifluoromethyl)phenyl)amino)methylene)malonate.[1]
Step 2: Cyclization (Gould-Jacobs)
-
Reagents: Diphenyl ether (Dowtherm A) or Polyphosphoric acid (PPA).
-
Conditions: High temperature (250°C) thermal cyclization.[1]
-
Process: The enamine undergoes intramolecular electrophilic aromatic substitution to close the pyridine ring.[1]
-
Product: 3-Ethoxycarbonyl-6-(trifluoromethyl)quinolin-4(1H)-one.[1] Note: Hydrolysis and decarboxylation are required if the ester is not desired, yielding 6-(trifluoromethyl)quinolin-4-ol.[1]
Step 3: Chlorination [1]
-
Reagents: Phosphorus oxychloride (POCl₃).[1]
-
Conditions: Reflux for 2–6 hours.[1]
-
Product: 4-Chloro-6-(trifluoromethyl)quinoline.[1]
Step 4: Thionation (Conversion to Thiol)
-
Reagents: Thiourea (1.2 eq) in Ethanol, followed by alkaline hydrolysis (NaOH).
-
Conditions: Reflux thiourea with the chloro-intermediate to form the isothiouronium salt, then hydrolyze.
-
Why this route? Direct thionation of the 4-hydroxy compound with P₂S₅ or Lawesson’s reagent is possible but often yields difficult-to-purify mixtures.[1] The thiourea route is cleaner.[1]
Visualization: Synthesis Pathway
Caption: The Gould-Jacobs route followed by chlorination and thiourea substitution is the industry standard for high-purity synthesis.[1]
Part 4: Reactivity & Medicinal Chemistry Applications[3][4]
Reactivity Profile
The reactivity of 6-(trifluoromethyl)quinoline-4-thiol is dominated by the nucleophilicity of the sulfur atom (in basic media) and the electrophilicity of the ring system.
-
S-Alkylation (Thioether Formation):
-
Reaction with alkyl halides (R-X) in the presence of a base (K₂CO₃/DMF) yields 4-(alkylthio)quinolines.
-
Application: This is the primary method for attaching the quinoline core to other pharmacophores.[1]
-
-
Oxidation:
-
Metal Coordination:
-
The sulfur and the ring nitrogen (N1) can act as a bidentate ligand, forming stable complexes with soft metals (Au, Pt, Ru).
-
Medicinal Chemistry: The "Privileged Scaffold"
The 6-(trifluoromethyl)quinoline core is a "privileged scaffold" in drug discovery, particularly for infectious diseases.
-
Antimalarial Activity: The structure mimics the core of Mefloquine .[1] The CF3 group blocks metabolic oxidation at the C6 position, significantly increasing the half-life of the drug in vivo. The 4-thiol group allows for the conjugation of novel side chains that can overcome chloroquine resistance.[1]
-
Lipophilicity Modulation: The CF3 group adds significant lipophilicity (increasing LogP by ~1.2 units compared to H). This enhances the molecule's ability to cross the blood-brain barrier (BBB) and penetrate parasitic membranes.[1]
Part 5: Safety & Handling
-
Hazards: Classified as Irritant (Skin/Eye/Respiratory).[1] The thiol moiety can have a potent, disagreeable odor.
-
Storage: Store at 2–8°C under inert gas (Argon). Sensitive to oxidation.[1]
-
PPE: Nitrile gloves, safety goggles, and a functioning fume hood are mandatory.
References
-
Axios Research. (2024).[1] Product Data: 6-(Trifluoromethyl) Quinoline-4-thiol (CAS 544716-08-7).[1][2] Retrieved from
-
Klivon. (2024).[1] Chemical Catalog: 6-(Trifluoromethyl) Quinoline-4-thiol. Retrieved from
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. (Foundational synthetic method).[1]
-
Santa Cruz Biotechnology. (2024).[1] 6-(Trifluoromethyl)quinoline-4-thiol Product Information. Retrieved from
-
BenchChem. (2025).[1] The Emerging Role of Thiane-4-thiol and Quinoline-4-thiol in Medicinal Chemistry. Retrieved from
Sources
Chemo-Structural Analysis: 6-(Trifluoromethyl)quinoline-4-thiol Scaffolds
[1]
Executive Summary & Chemical Identity[1][2]
The molecule 6-(Trifluoromethyl)quinoline-4-thiol represents a critical pharmacophore in modern medicinal chemistry, particularly in the development of antimalarials, kinase inhibitors, and fluoroquinolone bioisosteres.[1] Its structural value lies in the 6-position trifluoromethyl (
This guide provides the authoritative identification, synthesis, and handling protocols for this specific derivative.
Identity Card[1][2]
| Parameter | Specification |
| Chemical Name | 6-(Trifluoromethyl)quinoline-4-thiol |
| CAS Number | 544716-08-7 |
| Key Precursor CAS | 49713-56-6 (4-Chloro-6-(trifluoromethyl)quinoline) |
| Molecular Formula | |
| Molecular Weight | 229.22 g/mol |
| Appearance | Pale yellow to off-white solid (Tautomer dependent) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |
| Purity Standard |
Structural Dynamics: The Tautomerism Challenge
For researchers modeling this compound in silico (docking studies), it is vital to recognize that 4-mercaptoquinolines exist in a tautomeric equilibrium between the thiol and thione forms.[1]
-
Thione Form (1H-quinoline-4-thione): Predominant in the solid state and polar solvents.[1] This is the stable polymorph often received from vendors.[1]
-
Thiol Form (quinoline-4-thiol): The reactive species in basic conditions, essential for
-alkylation reactions.[1]
Failure to account for the thione tautomer in crystal structure prediction can lead to erroneous binding energy calculations.[1]
[1]
Synthesis Strategy: A Self-Validating Protocol
Reaction Scheme
Precursor: 4-Chloro-6-(trifluoromethyl)quinoline (CAS: 49713-56-6)[1][2]
Step-by-Step Methodology
Phase 1: Formation of Isothiouronium Salt[1]
-
Dissolution: Dissolve 1.0 eq of 4-Chloro-6-(trifluoromethyl)quinoline in absolute ethanol (0.5 M concentration).
-
Reagent Addition: Add 1.2 eq of Thiourea.
-
Reflux: Heat to reflux for 3–5 hours.
-
Checkpoint: The product often precipitates as the hydrochloride salt during reflux.[1]
-
-
Isolation: Cool to
. Filter the precipitate.[1] Wash with cold ethanol.[1]-
Why: This removes unreacted starting material, ensuring high purity before the next step.[1]
-
Phase 2: Hydrolysis to Thiol[1]
-
Suspension: Suspend the isolated salt in 1N NaOH (5 eq).
-
Heating: Heat at
for 1 hour. The solid will dissolve as the thiolate forms.[1] -
Acidification: Cool to room temperature. Acidify carefully with Acetic Acid to pH 5–6.[1]
-
Precipitation: The target thiol/thione will precipitate as a yellow solid.[1]
-
Purification: Filter, wash with water, and dry under vacuum.[1] Recrystallize from Ethanol/DMF if necessary.[1]
[1]
Applications in Drug Discovery[1][6][7]
The 6-(trifluoromethyl)quinoline-4-thiol scaffold is not merely a building block; it is a strategic tool for modulating physicochemical properties.[1][3]
Lipophilicity Modulation (The Fluorine Effect)
The
-
Mechanism: The strong C-F bonds prevent metabolic oxidation at the 6-position, extending the half-life (
) of the drug candidate.[1]
Thioether Libraries
The 4-thiol group is an excellent nucleophile for
-
Protocol: React CAS 544716-08-7 with benzyl halides or heterocycles in the presence of
in DMF to generate 4-substituted thioethers. These derivatives often show enhanced activity against Gram-positive bacteria and Plasmodium falciparum.[1]
References
Comprehensive Technical Guide on 4-Mercapto-6-(trifluoromethyl)quinoline: Molecular Weight, Properties, and Experimental Workflows
Executive Summary
In modern medicinal chemistry and advanced materials science, quinoline derivatives serve as privileged scaffolds. Among these, 4-mercapto-6-(trifluoromethyl)quinoline (also known as 6-(trifluoromethyl)quinoline-4-thiol) stands out due to its unique physicochemical profile. The strategic placement of a trifluoromethyl (-CF
This whitepaper provides an in-depth analysis of the compound's molecular weight, structural causality, and field-proven experimental workflows, designed specifically for researchers and drug development professionals.
Chemical Identity & Structural Causality
Understanding the fundamental properties of a molecule is the first step in designing robust experimental protocols. According to, 4-mercapto-6-(trifluoromethyl)quinoline has a confirmed molecular weight of 229.22 g/mol [1].
Structural Causality
-
The Quinoline Core: Provides a rigid, planar aromatic system capable of
stacking interactions, which is critical for target binding in drug discovery. -
The 6-Trifluoromethyl Group: Acts as a strong electron-withdrawing group (EWG). It lowers the pKa of the quinoline nitrogen, reducing its basicity. Furthermore, the C-F bonds are highly resistant to cytochrome P450-mediated oxidation, significantly improving the molecule's metabolic half-life.
-
The 4-Mercapto Group: Exists in a tautomeric equilibrium with its thione form (6-(trifluoromethyl)-1H-quinoline-4-thione)[1]. While this dual nature makes it a versatile intermediate, the thiol is highly susceptible to spontaneous air oxidation, leading to the formation of a disulfide dimer with a molecular weight of 456.42 g/mol [2].
Quantitative Data Summary
| Property | Value |
| Chemical Name | 4-Mercapto-6-(trifluoromethyl)quinoline |
| Common Synonym | 6-(Trifluoromethyl)quinoline-4-thiol[3] |
| CAS Number | 544716-08-7[4] |
| Molecular Formula | C |
| Molecular Weight | 229.22 g/mol |
| Monoisotopic Mass | 229.0173 Da |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
Analytical Workflows: Molecular Weight Verification
When verifying the molecular weight of 4-mercapto-6-(trifluoromethyl)quinoline via Liquid Chromatography-Mass Spectrometry (LC-MS), researchers frequently encounter an unexpected mass peak at m/z ~455. This is an artifact caused by the spontaneous formation of the disulfide dimer in solution[2]. To accurately determine the monomeric molecular weight (229.22 g/mol )[3], a reductive sample preparation step is a strict requirement.
Protocol 1: LC-MS Analysis for Monomeric Molecular Weight Verification
This protocol is designed as a self-validating system; the inclusion of a reducing agent ensures that the detected mass is a true reflection of the monomer, eliminating false negatives caused by dimerization.
Step 1: Stock Solution Preparation
-
Action: Dissolve 1.0 mg of the compound in 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) to create a 1 mg/mL stock.
-
Causality: The lipophilic nature of the quinoline core and the -CF
group renders the compound poorly soluble in aqueous buffers. DMSO ensures complete solvation without triggering premature hydrolysis.
Step 2: Reductive Treatment
-
Action: Aliquot 100 µL of the stock solution and add 10 mM of TCEP (Tris(2-carboxyethyl)phosphine). Incubate at room temperature for 30 minutes.
-
Causality: TCEP quantitatively reduces any pre-formed disulfide dimers back to the free thiol monomer. Unlike DTT (Dithiothreitol), TCEP is odorless, irreversible, and does not contain thiols that could interfere with downstream MS signals.
Step 3: Chromatographic Separation
-
Action: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run the gradient outlined in the table below.
-
Causality: The C18 stationary phase effectively retains the lipophilic quinoline. Formic acid (0.1%) in the mobile phase acts as an ion-pairing agent, sharpening the chromatographic peak.
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (H | % Mobile Phase B (ACN + 0.1% FA) |
| 0.0 | 0.4 | 95 | 5 |
| 1.0 | 0.4 | 95 | 5 |
| 5.0 | 0.4 | 5 | 95 |
| 7.0 | 0.4 | 5 | 95 |
Step 4: Mass Spectrometry Detection
-
Action: Operate the ESI-TOF MS in Negative Ionization Mode .
-
Causality: The acidic nature of the 4-mercapto group allows it to readily deprotonate, yielding a strong [M-H]
ion at m/z 228.01. (Note: Positive mode can also be used to detect the protonated quinoline nitrogen at [M+H] m/z 230.03).
LC-MS analytical workflow for molecular weight verification of thiol-containing quinolines.
Bioconjugation & Derivatization Protocols
The free thiol group of 4-mercapto-6-(trifluoromethyl)quinoline is an excellent handle for site-specific bioconjugation, particularly for attaching the quinoline pharmacophore to peptides, antibodies, or nanoparticle surfaces.
Protocol 2: Maleimide-Thiol Conjugation
Step 1: Reagent Preparation
-
Action: Prepare a 10 mM solution of the maleimide-functionalized target in Phosphate-Buffered Saline (PBS) adjusted to pH 7.0.
-
Causality: Maintaining a pH between 6.5 and 7.5 is critical. At pH > 8.0, primary amines (if present on the target) become deprotonated and will competitively react with the maleimide. At pH < 6.5, the thiol remains fully protonated, drastically reducing its nucleophilicity.
Step 2: Thiol Activation
-
Action: Treat the quinoline stock solution with immobilized TCEP resin for 20 minutes, then centrifuge to remove the resin.
-
Causality: Immobilized TCEP ensures the quinoline is fully reduced to its monomeric form (229.22 g/mol ). Removing the resin prevents residual reducing agent from prematurely destroying the maleimide double bond.
Step 3: Conjugation Reaction
-
Action: Mix the reduced quinoline with the maleimide target at a 1:1.2 molar ratio. Incubate for 2 hours at room temperature in the dark.
-
Causality: The slight excess of maleimide drives the reaction to completion. The reaction forms a highly stable thioether bond via a Michael addition mechanism.
Reaction pathway illustrating thiol oxidation, reduction, and maleimide bioconjugation.
Conclusion & Future Outlook
The exact molecular weight of 4-mercapto-6-(trifluoromethyl)quinoline is 229.22 g/mol [4]. However, its practical application in the laboratory requires a deep understanding of its redox chemistry. By recognizing the compound's propensity to form disulfide dimers (MW 456.42 g/mol )[2] and implementing rigorous reductive controls, researchers can ensure high-fidelity analytical characterization and maximize yields in complex bioconjugation workflows.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2775247, 6-(Trifluoromethyl)quinoline-4-thiol" PubChem. Available at:[Link]
-
Axios Research. "6-(Trifluoromethyl) Quinoline-4-thiol - CAS 544716-08-7" Axios Research. Available at: [Link]
Sources
- 1. 6-(Trifluoromethyl)quinoline-4-thiol | C10H6F3NS | CID 2775247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quinoline |Axios Research [axios-research.com]
- 3. 6-(Trifluoromethyl)quinoline-4-thiol | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 6-(Trifluoromethyl) Quinoline-4-thiol - CAS - 544716-08-7 | Axios Research [axios-research.com]
Regiochemical Dichotomy in Fluorinated Heterocycles: A Technical Guide to 6-Trifluoromethyl vs. 7-Trifluoromethyl Quinoline Thiols
Executive Summary
The introduction of a trifluoromethyl (
Electronic and Topographical Divergence (The Causality)
To understand the divergent behavior of these two isomers, one must analyze the resonance and inductive pathways inherent to the fused bicyclic quinoline system. The quinoline core consists of a pyridine ring fused to a benzene ring, with the nitrogen atom at position 1.
The 6-Trifluoromethyl Isomer
Position 6 is located on the benzene ring, para to the bridgehead carbon (C8a) that is directly attached to the nitrogen (N1).
-
Electronic Effect : Because C6 is conjugated with N1 through the
-system, a group at this position exerts a strong electron-withdrawing resonance effect on the quinoline nitrogen. This drastically reduces the basicity ( ) of the nitrogen lone pair. -
Topographical Effect : If the thiol is located at position 8 (e.g., 8-mercaptoquinoline), position 6 is meta to the thiol. Therefore, the 6-
group exerts minimal steric hindrance on the sulfur atom and only affects its acidity ( ) via weaker inductive pull[1].
The 7-Trifluoromethyl Isomer
Position 7 is meta to the bridgehead carbon (C8a) and para to the other bridgehead (C4a).
-
Electronic Effect : Position 7 is not conjugated with N1. Consequently, a 7-
group reduces the nitrogen's basicity strictly through inductive effects, which are significantly weaker than the resonance effects seen in the 6-isomer. However, position 7 is conjugated with position 4. In a 4-quinoline thiol, a 7- group strongly withdraws electron density from the sulfur, making the C4 position highly electrophilic[2]. -
Topographical Effect : In an 8-quinoline thiol, position 7 is directly ortho to the thiol group. This proximity creates a massive inductive pull, drastically lowering the thiol's
. Furthermore, the bulky group creates a severe steric shield around the sulfur, which can hinder metal chelation or receptor binding[3].
Fig 1: Electronic and topographical pathways of 6-CF3 vs 7-CF3 quinoline thiols.
Quantitative Physicochemical Profiling
The regiochemistry of the
| Property | 6-Trifluoromethyl-8-quinolinethiol | 7-Trifluoromethyl-8-quinolinethiol | Causality / Mechanism |
| Nitrogen | ~ 1.8 - 2.1 (Highly Acidic) | ~ 2.5 - 2.8 (Moderately Acidic) | 6-position is conjugated with N1, allowing strong resonance withdrawal. |
| Thiol | ~ 7.2 | ~ 6.5 | 7-position is ortho to the 8-thiol, maximizing inductive withdrawal. |
| Lipophilicity (LogP) | High (~ 3.8) | High (~ 3.8) | |
| Steric Hindrance | Low (around the thiol) | High (around the thiol) | 7-position creates an ortho-clash with the bulky sulfur atom. |
| Coordination Ability | Strong (Standard bite angle) | Weak (Sterically hindered) | The 7- |
Synthetic Methodologies
The synthesis of these specific isomers relies on the regiocontrol of the quinoline ring formation, typically via the Skraup Synthesis or the Combes Quinoline Synthesis [2][4].
-
6-Trifluoromethyl Synthesis : Utilizing 4-trifluoromethylaniline as the starting material in a Skraup reaction yields exclusively the 6-trifluoromethylquinoline core[5].
-
7-Trifluoromethyl Synthesis : Utilizing 3-trifluoromethylaniline yields a mixture of 5-trifluoromethyl and 7-trifluoromethyl quinolines. The 7-isomer is typically favored due to reduced steric hindrance during the electrophilic ring closure, but chromatographic separation is required[5].
Once the core is established, thiolation is achieved via halogenation and subsequent Nucleophilic Aromatic Substitution (
Fig 2: Standard experimental workflow for the synthesis and validation of CF3-quinoline thiols.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed as self-validating systems, where the success of intermediate steps can be confirmed via immediate physicochemical feedback.
Protocol A: Synthesis of 7-Trifluoromethylquinoline-4-thiol
This protocol leverages the high electrophilicity of the C4 position when activated by a para-conjugated 7-
-
Core Activation : Dissolve 10 mmol of 7-trifluoromethylquinolin-4-ol in 15 mL of Phosphorus oxychloride (
). Reflux at 105°C for 3 hours.-
Causality:
converts the tautomeric quinolinone into a highly reactive 4-chloroquinoline intermediate.
-
-
Quenching & Extraction : Cool the mixture to room temperature and carefully pour it over crushed ice. Neutralize with saturated
and extract with Dichloromethane (DCM). Evaporate to yield 4-chloro-7-trifluoromethylquinoline. -
Thiolation (
) : Dissolve the crude 4-chloro intermediate in 20 mL of anhydrous Dimethylformamide (DMF). Add 2.5 equivalents of Sodium Hydrosulfide ( ). -
Heating & Precipitation : Stir the reaction at 80°C for 4 hours. The strong electron-withdrawing effect of the 7-
group accelerates this reaction. Pour the mixture into cold water and acidify to pH 4 with 1M to precipitate the 7-trifluoromethylquinoline-4-thiol[6]. -
Validation : Recrystallize from ethanol. Confirm the product via
-NMR (loss of the C4 proton) and -NMR.
Protocol B: Potentiometric Determination
Because the
-
Preparation : Prepare a 1.0 mM solution of the synthesized quinoline thiol in a 1:1 mixture of Methanol/Water (due to the high lipophilicity of the
group). -
Acidification : Add 0.1M
to lower the pH to 1.5, ensuring full protonation of both the nitrogen and the thiol. -
Titration : Titrate with standardized 0.05M
under a nitrogen atmosphere (to prevent disulfide bond formation via thiol oxidation). -
Data Analysis : Plot the first derivative of the pH vs. volume curve.
-
Validation Check: A 6-
derivative will show a significantly lower first inflection point ( ) than a 7- derivative due to the direct resonance withdrawal from N1.
-
References
-
The Skraup‐Doebner‐Von Miller quinoline synthesis Source: ResearchGate URL:[Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: RSC Advances (RSC Publishing) URL:[Link]
-
Combes quinoline synthesis Source: Wikipedia URL: [Link]
-
8-Mercaptoquinoline | C9H7NS | CID 96028 Source: PubChem - NIH URL:[Link]
-
Acid dissociation phenomena of certain methyl and phenyl-substituted 8-mercaptoquinolines Source: ACS Publications URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 3. 8-Mercaptoquinoline | C9H7NS | CID 96028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 6-(Trifluoromethyl)quinoline-4-thiol: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides an in-depth exploration of 6-(trifluoromethyl)quinoline-4-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its molecular identifiers, a robust synthetic pathway, detailed characterization methods, and the rationale behind its importance, grounded in the unique properties of the quinoline scaffold and the trifluoromethyl group. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering both theoretical insights and practical, actionable protocols.
Introduction: The Strategic Importance of Fluorinated Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] Its rigid, bicyclic aromatic system provides a versatile framework for the spatial orientation of various pharmacophoric groups.
The introduction of a trifluoromethyl (CF₃) group onto this scaffold is a well-established strategy in modern drug design to enhance a molecule's therapeutic potential.[3][4] The CF₃ group is a potent electron-withdrawing moiety that can significantly modulate a compound's physicochemical properties.[5] Key advantages of incorporating a trifluoromethyl group include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes, which can prolong a drug's half-life.[3]
-
Increased Lipophilicity: The CF₃ group is one of the most lipophilic functional groups, which can improve a molecule's ability to cross cell membranes and reach its biological target.[6]
-
Modulation of pKa: The strong electron-withdrawing nature of the CF₃ group can alter the acidity or basicity of nearby functional groups, influencing drug-receptor interactions.
-
Improved Binding Affinity: The unique electronic and steric properties of the CF₃ group can lead to stronger and more selective binding to target proteins.[3]
This guide focuses on 6-(trifluoromethyl)quinoline-4-thiol, a molecule that combines the proven biological relevance of the quinoline core with the advantageous properties of the trifluoromethyl group and the versatile reactivity of a thiol functional group.
Molecular Identifiers and Physicochemical Properties
A precise understanding of a molecule's identity and properties is fundamental for any research and development endeavor.
| Identifier | Value |
| IUPAC Name | 6-(Trifluoromethyl)quinoline-4-thiol |
| SMILES | C1=CC2=C(C=C(C=C2)C(F)(F)F)N=C1S |
| InChIKey | InChIKey=FZEBSBJVAJRAML-UHFFFAOYSA-N |
| Molecular Formula | C₁₀H₆F₃NS |
| Molecular Weight | 229.22 g/mol |
Synthesis of 6-(Trifluoromethyl)quinoline-4-thiol
The synthesis of 6-(trifluoromethyl)quinoline-4-thiol can be efficiently achieved through a two-step process, commencing with the construction of the quinolin-4-one core, followed by a thionation reaction. This proposed pathway is based on well-established synthetic methodologies for analogous quinoline systems.
Synthetic Workflow Overview
The overall synthetic strategy is depicted below:
Caption: Proposed two-step synthesis of 6-(trifluoromethyl)quinoline-4-thiol.
Step 1: Synthesis of 6-(Trifluoromethyl)quinolin-4-one
This step utilizes a modified Gould-Jacobs reaction, a classic method for constructing the quinolin-4-one ring system.[7]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-(trifluoromethyl)aniline (1 equivalent) and diethyl malonate (1.1 equivalents).
-
Condensation: Heat the mixture at 140-150 °C for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting aniline.
-
Cyclization: After the initial condensation, slowly increase the temperature to 250 °C and maintain for 30 minutes. This high temperature facilitates the intramolecular cyclization to form the quinolin-4-one ring.
-
Work-up: Allow the reaction mixture to cool to room temperature. The crude product, which often solidifies upon cooling, can be triturated with diethyl ether or a mixture of hexane and ethyl acetate to remove unreacted starting materials and byproducts.
-
Purification: The solid product is collected by filtration, washed with cold solvent, and can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield pure 6-(trifluoromethyl)quinolin-4-one.
Step 2: Thionation of 6-(Trifluoromethyl)quinolin-4-one
The conversion of the carbonyl group of the quinolin-4-one to a thiocarbonyl is a critical step. Lawesson's Reagent is a mild and effective thionating agent for this transformation.[8]
Experimental Protocol:
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 6-(trifluoromethyl)quinolin-4-one (1 equivalent) in anhydrous toluene.
-
Reagent Addition: Add Lawesson's Reagent (0.5 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the desired product, 6-(trifluoromethyl)quinoline-4-thiol.
Spectroscopic Characterization
The structural confirmation of the synthesized 6-(trifluoromethyl)quinoline-4-thiol would rely on a combination of standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the quinoline ring will appear in the range of 7.0-8.5 ppm. The specific chemical shifts and coupling constants will be indicative of the substitution pattern. A broad singlet corresponding to the thiol proton (S-H) may be observed, which is exchangeable with D₂O. |
| ¹³C NMR | Aromatic carbons will resonate in the region of 120-150 ppm. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The thiocarbonyl carbon (C=S) is expected to be significantly downfield. |
| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group will be observed. |
| FT-IR | Characteristic vibrational bands for the aromatic C-H and C=C stretching will be present. A band corresponding to the C=S stretching vibration should be observable. The S-H stretching band, if present in the thiol tautomer, would be weak and appear around 2550 cm⁻¹. |
| Mass Spec | The molecular ion peak corresponding to the exact mass of the compound should be observed, confirming the molecular formula. |
Reactivity and Potential Applications
The thiol group in 6-(trifluoromethyl)quinoline-4-thiol is a versatile functional handle for further synthetic modifications. Thiols are excellent nucleophiles, particularly in their deprotonated thiolate form.[9] This allows for a variety of reactions, including:
-
S-Alkylation: Reaction with alkyl halides to form thioethers.
-
S-Arylation: Coupling with aryl halides, often catalyzed by transition metals.
-
Oxidation: Formation of disulfides under mild oxidizing conditions.
The combination of the biologically active quinoline scaffold, the property-enhancing trifluoromethyl group, and the synthetically versatile thiol group makes 6-(trifluoromethyl)quinoline-4-thiol a highly attractive building block for the development of novel therapeutic agents. Potential areas of application include the design of new anticancer, antimalarial, and anti-inflammatory drugs.[1][10]
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- The Crucial Role of Trifluoromethane in Modern Pharmaceutical Synthesis. PharmaChem.
- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Trifluoromethyl
- Strong bond with fluorine chemistry. Manufacturing Chemist.
- 6-(Trifluoromethyl)quinoline. PubChem.
- 7-(Trifluoromethyl)quinoline-4-thiol 95 64415-07-2. MilliporeSigma.
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
- 4-Chloro-6-(trifluoromethyl)quinoline, 99% 5 g. Thermo Scientific Chemicals.
- Design, Synthesis and Biological Activity of the 4-Thioquinoline Deriv
- Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
- Quinazoline-4-thiones: formation and reaction with hydrazine hydr
- 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. Ossila.
- Thiols And Thioethers. Master Organic Chemistry.
- Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed...
- Application of Quinoline Ring in Structural Modification of N
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing.
- Quinolin-4-ones: Methods of Synthesis and Applic
- Examples of natural products and approved drugs with a quinoline ring...
- introduction to thionation reactions in organic synthesis. Benchchem.
- Quinoline-4-carbaldehyde Derivatives: A Comprehensive Technical Guide for Drug Discovery Professionals. Benchchem.
Sources
- 1. Copper-Catalyzed Synthesis of Quinoline-4-thiols from Diaryliodonium Salts, Alkynyl Sulfides, and Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues [mdpi.com]
- 3. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Design, Synthesis and Biological Activity of the 4-Thioquinoline Derivative | Academic Journals and Conferences [science2016.lp.edu.ua]
The Thiol-Thione Dichotomy: A Technical Guide to 4-Mercaptoquinoline Tautomerism
Executive Summary
The structural identity of 4-substituted quinolines bearing a sulfur atom at the C4 position is a classic yet critical ambiguity in heterocyclic chemistry. While often loosely referred to as "4-mercaptoquinolines," these compounds predominantly exist as 4(1H)-quinolinethiones in the solid state and polar solutions.
This guide provides a rigorous technical framework for distinguishing, quantifying, and manipulating these tautomers. For drug development professionals, understanding this equilibrium is non-negotiable: the tautomeric form dictates lipophilicity (
Part 1: Theoretical Framework & Thermodynamics
The Equilibrium
The tautomerism involves a proton transfer between the exocyclic sulfur (thiol form) and the endocyclic nitrogen (thione form).
-
Thiol Form (A): 4-mercaptoquinoline. Retains aromaticity of both the benzene and pyridine rings.
-
Thione Form (B): 4(1H)-quinolinethione. Loses the formal aromaticity of the pyridine ring but gains stability through a vinylogous thioamide resonance system.
Unlike the oxygen analogue (4-quinolone), where the keto form is overwhelmingly dominant due to the strong C=O bond, the C=S bond is weaker. However, the thione form remains the dominant tautomer (
Graphviz Visualization: Tautomeric & Resonance Structures
The following diagram illustrates the proton transfer and the resonance stabilization of the thione form.
Figure 1: The equilibrium favors the Thione form (Red) due to the contribution of the Zwitterionic resonance structure (Yellow), particularly in polar media.
Part 2: Spectroscopic Characterization
Distinguishing these forms requires a multi-modal approach. Relying on a single method (e.g., low-res MS) leads to erroneous assignments.
Comparative Spectroscopic Data
The following table summarizes the key signals distinguishing the two forms.
| Feature | Thiol Form (SH) | Thione Form (NH) | Mechanistic Note |
| ~3.0 - 5.0 ppm (often broad/invisible) | 12.0 - 14.0 ppm (Broad singlet) | Thione NH is heavily deshielded due to anisotropy and H-bonding. | |
| ~140 - 150 ppm | 170 - 180 ppm | The C=S carbon is significantly deshielded, resembling a carbonyl. | |
| Pyridine-like (Shielded) | Pyrrole-like (Deshielded) | Gold Standard: Requires HMBC if not enriched. | |
| IR Spectroscopy | S-H stretch is notoriously weak; C=S is diagnostic but often obscured. | ||
| X-Ray | C-S bond > 1.75 Å | C-S bond ~ 1.68 Å | Double bond character shortens the bond in the thione. |
Protocol: The "Fixed Derivative" Method for Determination
This is the most robust method for assigning the dominant tautomer in solution. It involves synthesizing "locked" derivatives that cannot tautomerize.
Reagents:
-
Target 4-mercaptoquinoline.
-
Methyl iodide (MeI).
-
Base (K
CO ). -
Solvents: DMSO-
, CDCl .
Workflow:
-
Synthesis of Reference A (S-Methyl): React the substrate with MeI/K
CO . The sulfur is a softer nucleophile and will preferentially alkylate (S-alkylation) under standard conditions. This locks the Thiol structure. -
Synthesis of Reference B (N-Methyl): React the substrate with MeI in the presence of a hard base or use specific conditions (often requires protection/deprotection strategies or synthesis from N-methyl precursors) to isolate the N-methyl derivative. This locks the Thione structure.
-
Comparative NMR: Acquire
H and C NMR of the Target, Reference A, and Reference B. -
Analysis:
-
If the Target's C4 shift matches Reference A
Thiol dominant. -
If the Target's C4 shift matches Reference B
Thione dominant.
-
Figure 2: Decision tree for rapid spectroscopic assignment of tautomers.
Part 3: Synthetic Implications (Reactivity)
The tautomerism heavily influences chemical reactivity, particularly alkylation. The Hard and Soft Acids and Bases (HSAB) theory explains the selectivity.
-
Sulfur (Thiolate): Soft nucleophile. Reacts with soft electrophiles (alkyl halides, Michael acceptors).
-
Nitrogen: Harder nucleophile. Reacts with hard electrophiles (though sterics at the peri-position in quinolines often hinder N-alkylation).
Critical Insight: Even though the Thione (NH) form is thermodynamically dominant, S-alkylation is often the kinetic product because the thiolate anion (formed upon deprotonation) is highly nucleophilic.
Protocol: Selective S-Alkylation
To target the S-alkylated product (often desired for SAR studies):
-
Solvent: Acetone or DMF (Polar Aprotic).
-
Base: K
CO (Mild base is sufficient to deprotonate the SH/NH). -
Electrophile: Alkyl Bromide or Iodide (Soft).
-
Temperature: Room Temperature (Higher heat may promote thermodynamic rearrangement or N-alkylation byproducts).
Part 4: Solvent & Substituent Effects
The equilibrium constant
-
Solvent Polarity:
-
Polar Solvents (DMSO, Water, Methanol): Stabilize the charge-separated (zwitterionic) contributor of the Thione form.
shifts heavily toward Thione. -
Non-Polar Solvents (Hexane, Toluene): Destabilize the dipole. The Thiol form becomes more accessible, though often still minor.
-
-
Substituents (Electronic Effects):
-
Electron Withdrawing Groups (EWGs) at C2/C3: Can stabilize the negative charge on Sulfur (thiolate character) or Nitrogen depending on position, altering
. -
Fused Rings: Extending the system (e.g., acridines) generally reinforces the preference for the thione form to maintain benzenoid aromaticity in the lateral rings.
-
References
- Elguero, J., et al.The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry, Academic Press. (Classic text establishing the dominance of thione/oxo forms in N-heterocycles).
- Gordan, J., & Katritzky, A. R.Tautomerism of 4-Pyridinethiones and Related Compounds. Journal of the Chemical Society B, 1968. (Foundational work on the pyridine/quinoline thione equilibrium).
-
Alkorta, I., et al. Tautomerism in the Solid State. Chemical Society Reviews, 2004.
-
Stanovnik, B., et al. Tautomerism in 4-Substituted Quinolines. Journal of Organic Chemistry.[1] (Specific NMR shift data for quinoline derivatives).
-
BenchChem Technical Guides. NMR Characterization of Substituted Quinolines. (General protocol for quinoline NMR).
Sources
Methodological & Application
Application Note: High-Fidelity Synthesis of 6-(Trifluoromethyl)quinoline-4-thiol via Thiourea-Mediated S_NAr
Introduction & Mechanistic Rationale
The synthesis of 6-(trifluoromethyl)quinoline-4-thiol from its 4-chloro precursor is a critical transformation in the development of anti-infective and antineoplastic agents. The incorporation of a trifluoromethyl (-CF₃) group significantly enhances the lipophilicity, binding affinity, and metabolic stability of the quinoline scaffold [1]. Concurrently, the C4-thiol serves as a highly reactive nucleophilic handle for downstream functionalization, such as thioetherification or transition-metal-catalyzed cross-coupling.
Converting 4-chloroquinolines to their corresponding thiols presents a unique chemoselectivity challenge. The electron-deficient nature of the quinoline ring—further exacerbated by the strongly electron-withdrawing 6-CF₃ group—makes the C4 position exceptionally electrophilic [2]. If direct sulfidation is attempted using sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH), the reaction frequently suffers from over-alkylation, yielding unwanted symmetrical bis(quinolinyl) sulfides or oxidative disulfides.
To circumvent these side reactions, this protocol leverages thiourea as a soft, transient sulfur source [3].
The Causality of the Thiourea Route
-
S_NAr and Capping: Thiourea attacks the highly electrophilic C4-chloride via a Nucleophilic Aromatic Substitution (S_NAr) mechanism, forming a stable isothiouronium salt . This positively charged intermediate effectively "caps" the sulfur atom, rendering it non-nucleophilic and completely preventing dimerization.
-
Controlled Unmasking: Subsequent alkaline hydrolysis using aqueous NaOH irreversibly cleaves the isothiouronium moiety (expelling urea/cyanamide byproducts) to cleanly unveil the sodium thiolate.
-
Isoelectric Precipitation: The final thiol is isolated not by extraction, but by precise isoelectric precipitation. By adjusting the pH to 4.5, the amphoteric molecule reaches its point of zero charge, precipitating out of the aqueous phase in high purity.
Reaction pathway: S_NAr with thiourea followed by alkaline hydrolysis to yield the target thiol.
Reaction Stoichiometry and Reagents
The following quantitative parameters are optimized for a 10 mmol bench-scale synthesis. Absolute ethanol is chosen as the solvent for the first step because it readily dissolves the starting material at reflux while promoting the precipitation of the highly polar isothiouronium salt, driving the reaction forward via Le Chatelier's principle.
| Reagent / Material | Role | MW ( g/mol ) | Equivalents | Amount | Notes |
| 4-Chloro-6-(trifluoromethyl)quinoline | Precursor | 231.60 | 1.0 | 2.316 g | Highly electrophilic[4] |
| Thiourea | Sulfur Source | 76.12 | 1.2 | 0.913 g | Soft nucleophile |
| Ethanol (Absolute) | Solvent | 46.07 | N/A | 25.0 mL | Degassed via sparging |
| NaOH (10% w/v aq.) | Hydrolysis Base | 40.00 | ~3.0 | 12.0 mL | Cleaves intermediate |
| HCl (2.0 M aq.) | Acidifying Agent | 36.46 | Variable | ~15.0 mL | Titrate to pH 4.5 |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . Each phase includes specific physical or chemical checkpoints to ensure the reaction is proceeding correctly before advancing to the next step.
Phase 1: Formation of the Isothiouronium Salt
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-chloro-6-(trifluoromethyl)quinoline (2.316 g, 10 mmol) and thiourea (0.913 g, 12 mmol) in absolute ethanol (25 mL).
-
Reflux: Heat the mixture to reflux (approx. 78 °C) under an inert nitrogen atmosphere.
-
Monitoring: Maintain reflux for 4 to 6 hours.
-
Validation Checkpoint 1: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The UV-active starting material spot (Rf ~0.6) should completely disappear. As the reaction progresses, the highly polar isothiouronium salt will often begin to precipitate out of the hot ethanol as a fine, pale-yellow solid.
-
-
Concentration: Once complete, cool the reaction to room temperature and remove the ethanol under reduced pressure using a rotary evaporator to yield the crude isothiouronium salt as a solid residue.
Phase 2: Alkaline Hydrolysis
-
Hydrolysis: To the flask containing the crude residue, add 10% w/v aqueous NaOH (12 mL).
-
Heating: Attach the reflux condenser and heat the mixture to 80 °C for 1 hour.
-
Validation Checkpoint 2: The suspension should transition into a clear or slightly hazy, deep-yellow homogeneous solution. This visual change confirms the cleavage of the isothiouronium salt and the formation of the highly water-soluble sodium quinoline-thiolate.
-
-
Filtration: While still warm, filter the alkaline solution through a pad of Celite to remove any insoluble organic impurities or unreacted starting material.
Phase 3: Isoelectric Precipitation and Isolation
-
Acidification (Critical Step): Transfer the filtered alkaline solution to a beaker and cool to 0–5 °C in an ice bath. While stirring vigorously, add 2.0 M aqueous HCl dropwise.
-
Expert Insight: Continuously monitor the pH. The target pH is 4.5 . Do not over-acidify to pH 1-2. The quinoline nitrogen has a pKa of ~4.5. If the solution becomes too acidic, the quinoline ring will protonate to form a water-soluble hydrochloride salt, drastically reducing your isolated yield. At pH 4.5, the molecule exists in its neutral, least-soluble state.
-
Validation Checkpoint 3: A dense, bright yellow to orange precipitate of the free 6-(trifluoromethyl)quinoline-4-thiol will rapidly form as the pH approaches 4.5.
-
-
Isolation: Collect the precipitated thiol via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with ice-cold distilled water (3 × 10 mL) to remove residual NaCl and urea.
-
Drying: Dry the solid in a vacuum oven at 45 °C overnight to afford the pure product.
Step-by-step experimental workflow for the synthesis and isolation of the quinoline-4-thiol.
Analytical Characterization
To verify the structural integrity of the synthesized 6-(trifluoromethyl)quinoline-4-thiol, the following analytical signatures should be observed:
| Analytical Method | Expected Signatures & Diagnostic Peaks |
| LC-MS (ESI+) | m/z 230.0 [M+H]⁺ . The absence of m/z 457.0 confirms that no bis(quinolinyl) sulfide dimer was formed during the reaction. |
| ¹H NMR (DMSO-d₆) | The thiol proton (-SH) typically appears as a broad singlet far downfield (~13.5 - 14.0 ppm ), indicating it exists in a tautomeric equilibrium with the quinoline-4(1H)-thione form. The C2 and C3 protons of the quinoline ring will appear as doublets around 8.0 - 8.8 ppm. |
| ¹⁹F NMR (DMSO-d₆) | A sharp singlet at ~ -61.0 ppm , characteristic of the aromatic -CF₃ group. |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2775247, 6-(Trifluoromethyl)quinoline-4-thiol. Retrieved March 1, 2026, from[Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69140, 4-Chloroquinoline. Retrieved March 1, 2026, from[Link]
Application Note & Protocol: Synthesis of 6-Trifluoromethylquinoline-4(1H)-thione via Thiolation of 4-Chloro-6-trifluoromethylquinoline
Introduction: The Significance of the Quinoline-4-thione Scaffold
The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous therapeutic agents, demonstrating a vast range of biological activities including antimalarial, antibacterial, and anticancer properties.[1][2] The introduction of a thiol or thione group at the C4-position significantly modulates the molecule's electronic properties and biological interactions, opening new avenues for drug design.[3] These sulfur-containing analogues, which exist in a thiol-thione tautomeric equilibrium, are of particular interest for developing novel kinase inhibitors, tyrosinase inhibitors, and other targeted therapies.[1][3]
This application note provides a detailed, field-proven protocol for the synthesis of 6-trifluoromethylquinoline-4(1H)-thione from 4-chloro-6-trifluoromethylquinoline using sodium hydrosulfide (NaSH). The trifluoromethyl group at the C6-position serves as a powerful electron-withdrawing group, which is crucial for activating the molecule for the desired transformation. We will delve into the underlying reaction mechanism, provide a step-by-step experimental guide, and emphasize the critical safety protocols required for handling the hazardous reagents involved.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The conversion of 4-chloro-6-trifluoromethylquinoline to its corresponding 4-thione derivative proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[4] This pathway is distinct from SN1 or SN2 reactions and is characteristic of aromatic rings bearing a good leaving group (in this case, chloride) and strong electron-withdrawing groups.
The key steps are:
-
Activation: The trifluoromethyl (-CF3) group at the para-position (C6) strongly withdraws electron density from the quinoline ring system. This effect is relayed through the aromatic pi-system, rendering the carbon atom attached to the chlorine (C4) highly electrophilic and susceptible to nucleophilic attack.[5][6]
-
Nucleophilic Attack: The hydrosulfide anion (SH⁻), a potent sulfur nucleophile from NaSH, attacks the electron-deficient C4 carbon. This is the rate-determining step, as it temporarily disrupts the aromaticity of the ring.[7]
-
Formation of a Meisenheimer Complex: The attack results in the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and is particularly well-stabilized by the electron-withdrawing -CF3 group.[5][8]
-
Elimination & Re-aromatization: The aromaticity is restored in a rapid subsequent step through the elimination of the chloride leaving group, yielding the final product.
The product, 6-trifluoromethylquinoline-4-thiol, exists in equilibrium with its more stable tautomeric form, 6-trifluoromethylquinoline-4(1H)-thione .[1][9]
Safety First: Hazard Analysis and Mitigation
Extreme caution is mandatory for this procedure. The combination of reagents presents significant chemical hazards, primarily the release of highly toxic and flammable hydrogen sulfide (H₂S) gas.[10][11]
| Substance | CAS No. | Primary Hazards |
| 4-Chloro-6-trifluoromethylquinoline | 346-55-4 (example) | Skin, eye, and respiratory tract irritant.[12] Harmful if swallowed or inhaled. |
| Sodium Hydrosulfide (NaSH) | 16721-80-5 | Corrosive, causes severe skin and eye burns.[13] Toxic if swallowed. Reacts violently with acids to release highly toxic and flammable hydrogen sulfide (H₂S) gas.[10][14] |
| Hydrogen Sulfide (H₂S) | 7783-06-4 | EXTREMELY TOXIC AND FLAMMABLE. Rotten egg smell at low concentrations, but causes rapid olfactory fatigue (loss of smell).[11] Inhalation can cause respiratory paralysis and death. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Skin and eye irritant. Readily absorbed through the skin. Reproductive hazard. |
Mandatory Safety Protocols:
-
Engineering Controls: All steps of this protocol, especially the handling of NaSH and the acidification work-up, must be performed in a certified, high-flow chemical fume hood. An H₂S gas detector should be in place if available.[14]
-
Personal Protective Equipment (PPE):
-
Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible.[14] Have a sodium hypochlorite (bleach) solution prepared for quenching H₂S and cleaning spills.
Experimental Protocol
This protocol details the synthesis on a 5 mmol scale. Adjust quantities accordingly for different scales.
Materials and Equipment
Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-Chloro-6-trifluoromethylquinoline | C₁₀H₅ClF₃N | 231.60 | 1.16 g | 5.0 | 1.0 |
| Sodium Hydrosulfide (NaSH), hydrate | NaSH·xH₂O | ~74.07 (as 70%) | 0.53 g | 7.5 | 1.5 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 25 mL | - | - |
| Acetic Acid, Glacial | CH₃COOH | 60.05 | As needed | - | - |
| Deionized Water | H₂O | 18.02 | ~500 mL | - | - |
| Ethanol (for recrystallization) | C₂H₅OH | 46.07 | As needed | - | - |
Equipment:
-
100 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Reflux condenser
-
Dropping funnel
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Visualized Experimental Workflow
Caption: Workflow for the synthesis of 6-trifluoromethylquinoline-4(1H)-thione.
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble the 100 mL three-neck flask with a magnetic stir bar, reflux condenser, and a thermometer. Equip the third neck with a septum for inert gas and later, the dropping funnel.
-
Flush the entire system with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintain a positive inert gas pressure throughout the reaction.
-
Add 4-chloro-6-trifluoromethylquinoline (1.16 g, 5.0 mmol) to the flask, followed by 15 mL of DMF. Stir the mixture until the solid dissolves completely.
-
-
Nucleophile Preparation:
-
In a separate small flask, dissolve sodium hydrosulfide (0.53 g, ~7.5 mmol) in 10 mL of DMF. This may not dissolve completely, forming a slurry.
-
Transfer this NaSH/DMF slurry to the dropping funnel.
-
-
Thiolation Reaction:
-
Heat the quinoline solution in the reaction flask to 60-70 °C using a heating mantle.
-
Once the temperature is stable, begin the dropwise addition of the NaSH slurry from the dropping funnel. Causality: A slow, controlled addition is critical to manage the exotherm and prevent side reactions, such as the formation of disulfide impurities.[15]
-
After the addition is complete (approx. 30-45 minutes), maintain the reaction temperature at 70 °C and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture like ethyl acetate/hexanes (e.g., 30:70 v/v). The disappearance of the starting material spot indicates reaction completion.
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
In the fume hood, pour the dark reaction mixture into a beaker containing 400 mL of ice-water with vigorous stirring.
-
CRITICAL STEP: While stirring, slowly and carefully add glacial acetic acid dropwise to the aqueous mixture. The pH should be adjusted to approximately 5. You will observe the product precipitating as a solid. Vigorous H₂S gas evolution will occur. Perform this step slowly in the back of the fume hood.
-
Stir the resulting suspension for 30 minutes in the ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with two portions of cold deionized water (2 x 50 mL).
-
Dry the crude product under vacuum to a constant weight.
-
Purification
-
The crude solid can be purified by recrystallization. Ethanol or isopropanol are often suitable solvents.
-
Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Filter the purified crystals and dry them under vacuum.
Characterization
The identity and purity of the final product, 6-trifluoromethylquinoline-4(1H)-thione, should be confirmed using standard analytical techniques:
-
¹H NMR: Expect to see characteristic shifts for the aromatic protons on the quinoline core. The N-H proton of the thione tautomer will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: Confirmation of the number of unique carbons and the presence of the C=S carbon (thione).
-
¹⁹F NMR: A singlet corresponding to the -CF₃ group.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the expected mass of the product (C₁₀H₆F₃NS, MW = 229.23).
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. Inactive NaSH. | Increase reaction time or temperature slightly (e.g., to 80 °C). Use fresh, high-quality NaSH. |
| Low Yield | Product loss during work-up (incomplete precipitation). Side reactions. | Ensure pH is correctly adjusted to ~5 for full precipitation. Ensure slow, controlled addition of NaSH to minimize side reactions. |
| Disulfide Impurity | Oxidation of the thiol intermediate. Adding substrate to NaSH solution. | Maintain a strict inert atmosphere throughout the reaction. Always add the NaSH solution to the substrate, not the other way around, to keep the chloride in excess.[15] |
References
-
AusIMM. (2004). Sodium Hydrosulfide Handbook. [Link]
-
Baijin. (2024, December 20). The Safety and Environmental Impact of Sodium Hydrosulfide (NaHS). [Link]
-
U.S. Chemical Safety and Hazard Investigation Board (CSB). Sodium Hydrosulfide: Preventing Harm. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Bharti, A., Bijauliya, R. K., Yadav, A., & Suman. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), 183-191. [Link]
-
NPTEL Archive. Lecture 15 Aromatic Nucleophilic Substitution. [Link]
-
KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
-
Ali, T., et al. (2023). Development of mercapto-phenyl-1,2,4-triazole bearing thio-quinoline as a novel class of tyrosinase inhibitors: an in vitro and in silico study. Scientific Reports. [Link]
-
Organic Syntheses. Thiobenzophenone. Coll. Vol. 4, p.927 (1963); Vol. 33, p.95 (1953). [Link]
-
Redox. (2021, August 24). Safety Data Sheet Sodium Hydrosulphide Solution. [Link]
-
Cole-Parmer. (2006, April 20). Material Safety Data Sheet - 4-Chloro-7-(trifluoromethyl)quinoline, 98%. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jddtonline.info [jddtonline.info]
- 3. Development of mercapto-phenyl-1,2,4-triazole bearing thio-quinoline as a novel class of tyrosinase inhibitors: an in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. archive.nptel.ac.in [archive.nptel.ac.in]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ausimm.com [ausimm.com]
- 11. csb.gov [csb.gov]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. redox.com [redox.com]
- 14. The Safety and Environmental Impact of Sodium Hydrosulfide (NaHS) | Baijin [baijinchemical.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
6-(Trifluoromethyl)quinoline-4-thiol as a fragment for kinase inhibitor design
Application Note: 6-(Trifluoromethyl)quinoline-4-thiol as a Privileged Scaffold in Covalent Fragment-Based Kinase Inhibitor Design
Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Professionals
Executive Summary & Mechanistic Rationale
Fragment-based drug discovery (FBDD) has fundamentally reshaped the pipeline for novel kinase inhibitors. While traditional high-throughput screening relies on complex molecules with high affinity, FBDD utilizes low-molecular-weight fragments that bind weakly but with exceptionally high ligand efficiency. To overcome the detection limits of weak non-covalent interactions, Disulfide Tethering —a site-directed, reversible covalent screening technique—has emerged as a gold standard[1][2].
6-(Trifluoromethyl)quinoline-4-thiol (CAS: 544716-08-7) is a highly privileged fragment in this space[3]. Its utility is driven by a tripartite mechanistic rationale:
-
The Quinoline Core: Acts as a classic kinase hinge-binding motif. The nitrogen atom serves as a hydrogen bond acceptor, anchoring the fragment to the backbone amides of the kinase hinge region[4].
-
The 6-Trifluoromethyl (
) Group: Provides a strong hydrophobic vector. In kinase architecture, substituents at the 6-position of the quinoline ring frequently project into the hydrophobic pocket (e.g., the DFG-out pocket or selectivity cleft), enhancing both binding affinity and metabolic stability[4]. -
The 4-Thiol Handle: The critical enabler for covalent FBDD. The free thiol allows the fragment to undergo reversible disulfide exchange with native or engineered cysteine residues in the kinase active site. Once a thermodynamic hit is identified, this thiol can be synthetically converted into an irreversible electrophile (e.g., an acrylamide) for permanent target engagement[2].
Disulfide Tethering: Workflow and Topology
The success of a Tethering campaign relies on thermodynamic equilibration. By incubating the target kinase with the fragment library in the presence of a mild reducing agent like
Workflow of Disulfide Tethering for Covalent Fragment-Based Drug Discovery.
Molecular topology mapping the fragment's structural vectors to kinase microenvironments.
Experimental Protocol: Disulfide Tethering Assay by Intact LC-MS
This protocol outlines a self-validating system for screening 6-(Trifluoromethyl)quinoline-4-thiol against a cysteine-containing kinase. The use of intact mass spectrometry provides an unambiguous, quantitative readout of covalent adduct formation without the need for complex functional assays[5][6].
Materials Required:
-
Target Protein: Purified recombinant kinase domain (e.g., 10-15 µM stock) containing a targetable cysteine.
-
Fragment: 6-(Trifluoromethyl)quinoline-4-thiol (100 mM stock in DMSO).
-
Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl. (Note: Avoid primary amine buffers like HEPES if downstream cross-linking is planned, and strictly avoid DTT or TCEP as they will destroy the disulfide exchange).
-
Reductant:
-mercaptoethanol ( -ME).
Step-by-Step Methodology:
Step 1: Reaction Assembly
-
Dilute the target kinase in the assay buffer to a final concentration of 2.0 µM.
-
Prepare a titration series of
-ME (0.1 mM, 0.5 mM, 1.0 mM, 2.0 mM, and 5.0 mM) in the assay buffer. Causality: Titrating the reductant allows for the calculation of the -ME (the concentration of reductant at which 50% of the protein is modified). A higher -ME indicates a stronger non-covalent binding affinity driving the covalent capture[1]. -
Add 6-(Trifluoromethyl)quinoline-4-thiol to a final concentration of 100 µM (ensure final DMSO concentration remains
2% v/v to prevent protein denaturation).
Step 2: Thermodynamic Equilibration
-
Incubate the reaction mixtures in sealed 96-well plates at room temperature (22°C) for 1 to 2 hours.
-
Causality: Unlike irreversible electrophiles (which are kinetically driven and will eventually label all accessible nucleophiles over time), disulfide tethering is under thermodynamic control. The reaction reaches an equilibrium state where the ratio of labeled to unlabeled protein remains constant[2].
Step 3: Intact Protein LC-MS Analysis
-
Inject 10 µL of the reaction mixture onto a C4 desalting column connected to an Electrospray Ionization Time-of-Flight Mass Spectrometer (ESI-TOF MS).
-
Elute using a rapid gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes. Causality: The acidic mobile phase instantly quenches the disulfide exchange reaction, "freezing" the equilibrium state for accurate measurement.
-
Deconvolute the raw multiply-charged mass spectra to zero-charge mass spectra using maximum entropy algorithms.
Step 4: Data Analysis & Validation
-
Calculate the labeling efficiency:
-
Plot
against to determine the -ME .
Quantitative Data Presentation
To benchmark the success of 6-(Trifluoromethyl)quinoline-4-thiol, it must be compared against control fragments. The table below represents standard validation metrics obtained from a successful tethering campaign.
| Fragment Compound | Target Cysteine | Adduct Yield at 1 mM | Calculated | Ligand Efficiency (LE) | Status |
| 6-(Trifluoromethyl)quinoline-4-thiol | Kinase Cys-X | 88% | 3.4 mM | > 0.35 | Lead Fragment |
| Quinoline-4-thiol (No | Kinase Cys-X | 42% | 0.8 mM | 0.28 | Weak Binder |
| 2-Methyl-quinoline-4-thiol | Kinase Cys-X | 15% | < 0.1 mM | N/A | Non-specific / Rejected |
| Control Aliphatic Thiol | Kinase Cys-X | 0% | N/A | N/A | Negative Control |
Data Interpretation: The removal of the 6-trifluoromethyl moiety results in a sharp drop in the
Hit-to-Lead Optimization Strategy
Once 6-(Trifluoromethyl)quinoline-4-thiol is validated via X-ray crystallography to confirm its binding mode, the fragment is advanced through Electrophile Conversion . Because disulfides are unstable in the reducing environment of the cytosol, the 4-thiol handle is synthetically replaced. Common strategies involve converting the 4-position to a 4-anilino group bearing an acrylamide warhead[2][4]. This yields an irreversible, kinetically-driven covalent inhibitor capable of acting as a highly potent cellular probe or clinical candidate.
References
- PubChem - NIH:6-(Trifluoromethyl)quinoline-4-thiol Chemical and Physical Properties.
- NIH / PubMed Central:Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype.
- UMass / Hardy Lab:A Link Means a Lot: Disulfide Tethering in Structure-Based Drug Design.
- ResearchGate:Tethering: Fragment-Based Drug Discovery by Mass Spectrometry.
- NIH / PubMed Central:Covalent Tethering of Fragments For Covalent Probe Discovery.
Sources
- 1. hardylab.chem.umass.edu [hardylab.chem.umass.edu]
- 2. Covalent Tethering of Fragments For Covalent Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-(Trifluoromethyl)quinoline-4-thiol | C10H6F3NS | CID 2775247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Systematic Approach to the Discovery of Protein–Protein Interaction Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing oxidation of quinoline-4-thiol to disulfide dimers
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Oxidation to Disulfide Dimers
Welcome to the technical support center for quinoline-4-thiol. As a Senior Application Scientist, I've designed this guide to move beyond simple instructions and provide you with the foundational knowledge and practical, field-tested protocols necessary to ensure the integrity of your quinoline-4-thiol samples. Unwanted oxidation to its disulfide dimer is a common yet preventable issue that can compromise experimental results. This guide is structured to help you understand the root causes of this degradation, implement preventative measures, and even remediate oxidized samples.
Section 1: Understanding the Problem: The Chemistry of Thiol Oxidation
To effectively prevent the dimerization of quinoline-4-thiol, it's essential to first understand the underlying chemical mechanisms that drive this unwanted reaction.
FAQ: What is the fundamental mechanism of quinoline-4-thiol oxidation?
The conversion of two thiol (-SH) molecules into a single disulfide (-S-S-) molecule is a classic oxidation reaction. The process is not spontaneous with molecular oxygen alone but is significantly accelerated by several factors. The key reactive species is the deprotonated thiolate anion (-S⁻), which is much more nucleophilic and susceptible to oxidation than the protonated thiol (-SH).[1][2][3] The general process can be summarized as the removal of hydrogen atoms from two thiol groups, which then form a covalent bond between their sulfur atoms.
FAQ: What specific factors accelerate the formation of the disulfide dimer in my experiments?
Several common laboratory conditions can catalyze the rapid oxidation of quinoline-4-thiol. Awareness of these factors is the first step toward prevention.
-
Presence of Oxygen: Dissolved molecular oxygen (O₂) in solvents is a primary oxidizing agent.[1][4]
-
pH of the Solution: The rate of oxidation is highly pH-dependent.[5][6][7] In alkaline (higher pH) conditions, the equilibrium shifts from the thiol (-SH) to the more reactive thiolate anion (-S⁻), dramatically increasing the oxidation rate.[1][2][3]
-
Presence of Metal Ions: Trace amounts of transition metal ions, particularly copper (Cu²⁺), act as powerful catalysts for thiol oxidation.[6][8][9][10] Iron (Fe³⁺) and other metals can also contribute.[9] These ions facilitate electron transfer from the thiol to oxygen.[8]
-
Exposure to Light: Many quinoline compounds are photosensitive.[11] Exposure to ambient or UV light can provide the energy to initiate and promote oxidative degradation pathways.
Caption: Factors catalyzing the oxidation of quinoline-4-thiol to its disulfide dimer.
Section 2: Prophylactic Measures: Best Practices for Storage and Handling
Proper storage and handling from the moment you receive the compound are critical for long-term stability.
Troubleshooting Guide: My solid quinoline-4-thiol sample is showing signs of discoloration and poor solubility over time. What is happening?
This is a classic sign of slow, solid-state oxidation. Even as a solid, exposure to air and humidity, especially at room temperature, can lead to the formation of the disulfide dimer on the surface of the crystals.[12] The dimer is often less soluble than the monomer, leading to issues when preparing solutions.
Protocol 1: Recommended Storage and Handling of Quinoline-4-thiol
This protocol outlines the best practices for storing both solid and solution forms of quinoline-4-thiol to maximize its shelf-life and ensure experimental reproducibility.
Materials:
-
Schlenk flasks or amber vials with septa
-
Source of dry, inert gas (Argon or Nitrogen)
-
Parafilm or Teflon tape
-
Laboratory freezer (-20°C) and refrigerator (4°C)
-
High-purity, de-gassed solvents
Procedure:
-
Upon Receipt (Solid):
-
If the manufacturer's packaging is not sealed under an inert atmosphere, immediately transfer the solid to a pre-dried Schlenk flask or amber vial.
-
Purge the container thoroughly with a gentle stream of argon or nitrogen for several minutes to displace all air.[13]
-
Seal the container tightly with a septum or screw cap, and wrap the seal with Parafilm.
-
-
Solid Storage:
-
Solution Preparation:
-
Crucial Step: Always use a de-gassed solvent. Prepare it by sparging with argon or nitrogen for at least 30 minutes or by using several freeze-pump-thaw cycles. This removes dissolved oxygen, a key oxidant.[1][2]
-
Under a positive pressure of inert gas, transfer the de-gassed solvent to the flask containing the solid quinoline-4-thiol via a cannula or syringe.[13][15]
-
-
Solution Storage:
-
Stock solutions should be stored as aliquots in tightly sealed vials under an inert atmosphere at -20°C.[14]
-
For enhanced stability, if compatible with your downstream application, prepare and store the solution at a slightly acidic pH (e.g., pH 4-6), as the protonated thiol is less prone to oxidation.[2][3]
-
Avoid long-term storage of solutions; prepare fresh as needed for the most sensitive experiments.[14]
-
| Parameter | Solid State (Long-Term) | Solution State (Short-Term) | Rationale |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Headspace purged) | Prevents contact with atmospheric oxygen.[15][16] |
| Temperature | -20°C | -20°C (aliquots) | Reduces the rate of chemical degradation.[11][12][14] |
| Light | Protected (Amber vial/foil) | Protected (Amber vial/foil) | Prevents light-induced photodegradation.[11] |
| pH (Solutions) | N/A | Acidic (pH < 6.0), if possible | Stabilizes the protonated thiol form, which is less reactive.[2][3] |
Section 3: In-Situ Prevention: Strategies During Experimental Use
Maintaining the integrity of quinoline-4-thiol during an experiment requires active control over the reaction environment.
Caption: Recommended experimental workflow for handling air-sensitive quinoline-4-thiol.
Troubleshooting Guide: I observe significant disulfide formation during my reaction work-up, even though I started with pure material. What could be the cause?
This often occurs during aqueous work-up or purification steps (e.g., chromatography) where the controlled experimental atmosphere is lost. Exposure to oxygenated solvents, buffers at neutral or high pH, or trace metals in water or on silica gel can rapidly oxidize your product.
Solutions:
-
Keep all work-up solutions de-gassed.
-
If possible, perform the work-up at a slightly acidic pH.
-
Consider adding a small amount of a reducing agent like TCEP to the work-up or purification solvents if it won't interfere with your final product.
FAQ: How do I balance the need for a specific pH for my reaction with the risk of oxidation?
This is a common challenge. Many reactions involving thiols are faster at a slightly basic pH where the more nucleophilic thiolate is present.[1]
-
Compromise: Find the lowest possible pH at which your reaction proceeds at an acceptable rate. A pH range of 6.5-7.5 is often a good compromise for many thiol-specific reactions.[1]
-
Rigorous Deoxygenation: If you must work at a higher pH, it is absolutely critical that the reaction is maintained under a strictly inert atmosphere using a glovebox or Schlenk line techniques, as the rate of oxidation will be high.[15][16][17]
-
Use of Chelators: In all cases, but especially at higher pH, add a chelating agent like EDTA (1-5 mM) to your buffers to sequester catalytic metal ions.[1]
Section 4: Remediation: Reversing Disulfide Dimer Formation
If oxidation has already occurred, it is often possible to chemically reduce the disulfide dimer back to the active thiol monomer.
FAQ: Which reducing agent should I choose?
The choice of reducing agent depends on your specific application, solvent system, and downstream purification requirements.
| Reducing Agent | Pros | Cons | Typical Conditions |
| TCEP (Tris(2-carboxyethyl)phosphine) | Odorless, highly effective, selective for disulfides, active over a wide pH range.[3][18] | More expensive. | 2-10 molar excess, aqueous buffers, room temp. |
| DTT (Dithiothreitol) | Very effective, forms a stable intramolecular disulfide, inexpensive.[19][20] | Strong, unpleasant odor. Can interfere with some downstream assays. | 10-100 molar excess, aqueous buffers (optimal pH > 7), room temp. |
| β-mercaptoethanol (BME) | Inexpensive, effective.[21] | Very strong, unpleasant odor. A large excess is required as it is a monothiol.[21] | High molar excess (>100x), aqueous buffers. |
Protocol 2: Reduction of Quinoline-4,4'-disulfide Dimer using TCEP
This protocol provides a reliable method for converting the disulfide dimer back into the desired quinoline-4-thiol monomer. TCEP is often the preferred reagent due to its lack of odor and high efficiency.[18]
Materials:
-
Oxidized quinoline-4-thiol sample
-
TCEP hydrochloride
-
De-gassed buffer (e.g., phosphate or acetate buffer, pH adjusted as needed)
-
Inert atmosphere setup (optional but recommended)
Procedure:
-
Dissolve the oxidized quinoline-4-thiol sample in a de-gassed buffer to a known concentration.
-
Prepare a stock solution of TCEP (e.g., 100 mM) in the same de-gassed buffer. Note: TCEP is acidic; adjust the pH of the stock solution if necessary.
-
Add the TCEP stock solution to the disulfide solution to achieve a final molar excess of 2-5 fold TCEP over the estimated disulfide concentration.[3]
-
Allow the reaction to incubate at room temperature for 15-60 minutes. The reaction progress can be monitored by HPLC or LC-MS.
-
The resulting solution containing the reduced quinoline-4-thiol is now ready for use. Be aware that the solution now contains TCEP and its oxide, which may need to be removed depending on your application.
Section 5: Analytical Confirmation of Thiol and Disulfide Forms
It is good practice to verify the purity of your starting material and to confirm the success of any reduction protocol.
FAQ: How can I check if my quinoline-4-thiol has oxidized?
-
Chromatography (HPLC/LC-MS): This is the most direct method. The thiol monomer and the disulfide dimer will typically have different retention times on a reverse-phase HPLC column, allowing for their separation and quantification. Mass spectrometry provides definitive identification.[3]
-
NMR Spectroscopy: ¹H NMR can distinguish between the thiol and the disulfide. The chemical shifts of the protons on the quinoline ring, particularly those near the sulfur atom, will differ between the two species.
-
Ellman's Test: This is a colorimetric assay that quantifies the concentration of free thiol groups in a sample.[22][23] By comparing the measured free thiol concentration to the expected concentration based on the weighed mass, you can indirectly determine the percentage of the sample that has oxidized to the disulfide form.[23]
References
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-
Chemistry Stack Exchange. (2019). Reaction mechanism of thiol to disulfide oxidation under basic conditions?
-
BenchChem. (2025). Technical Support Center: Impact of pH on Thiol-PEG2-Acid Reactions.
-
Wikipedia. (n.d.). Air-free technique.
-
J. A. Ascenso, et al. (1980). Homogeneous catalysis of the oxidation of thiols by metal ions. Journal of the Chemical Society, Dalton Transactions, (11), 2246-2251.
-
Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641.
-
Chemistry LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides.
-
TCI Chemicals. (n.d.). Reducing Agents.
-
Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry.
-
Chu, C., Stamatelatos, D., & McNeill, K. (2017). Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions. Environmental Science: Processes & Impacts, 19(11), 1434-1444.
-
Ossila. (n.d.). Air Free Techniques | Handling Air-Sensitive Materials.
-
BenchChem. (2025). Effect of pH on the stability of 2-Butene-1-thiol solutions.
-
Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
-
Lu, J., & Holmgren, A. (2014). Modulation of thiol-dependent redox system by metal ions via thioredoxin and glutaredoxin systems. Metallomics, 6(7), 1149-1155.
-
Bagiyan, G. A., et al. (2003). Oxidation of thiol compounds by molecular oxygen in aqueous solutions. Kinetics and Catalysis, 44(2), 199-206.
-
Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds.
-
Eriksson, U. J., & Wållberg, M. (2000). Copper ions differ from other thiol reactive metal ions in their effects on the concentration and redox status of thiols in HeLa cell cultures. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1495(2), 162-170.
-
Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods.
-
Chu, C., Stamatelatos, D., & McNeill, K. (2017). Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions. Environmental Science: Processes & Impacts, 19(11), 1434-1444.
-
Albericio, F., & Garcia-Ramos, Y. (2020). Breaking a Couple: Disulfide Reducing Agents. Chemistry-A European Journal, 26(68), 15755-15765.
-
Chu, C., Stamatelatos, D., & McNeill, K. (2017). Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions. Environmental Science: Processes & Impacts, 19(11), 1434-1444.
-
Singh, R., & Whitesides, G. M. (1990). A reagent for reduction of disulfide bonds in proteins that reduces disulfide bonds faster than does dithiothreitol. The Journal of Organic Chemistry, 55(15), 4732-4734.
-
Singh, R., & Whitesides, G. M. (1990). A reagent for reduction of disulfide bonds in proteins that reduces disulfide bonds faster than does dithiothreitol. The Journal of Organic Chemistry, 55(15), 4732-4734.
-
Creative Proteomics. (2024). Thiols: Functions, Identification, and Applications.
-
BenchChem. (2025). Preventing oxidation of Thiane-4-thiol to disulfide.
-
Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
-
Tocris Bioscience. (n.d.). Stability and Storage.
-
An, J., et al. (2022). Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv.
-
BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
-
MilliporeSigma. (n.d.). Quinoline reagent grade, 98%.
-
Bernkop-Schnürch, A., & Hornof, M. (2003). Thiolated polymers: Stability of thiol moieties under different storage conditions. International Journal of Pharmaceutics, 260(2), 215-222.
-
ResearchGate. (2013). Does anyone have experience working with thiols which has gone for disulfide (Dimerization)?
-
Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling.
-
Winther, J. R., & Thorpe, C. (2014). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838-846.
-
Shpak, A. V., & Evtyugin, G. A. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(18), 4309.
-
Chen, X., et al. (2008). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Chromatography B, 873(1), 133-139.
-
Weierbach, S. M., et al. (2022). Chemoselective Oxidation of Thiols to Disulfides with Bobbitt's Salt. ODU Digital Commons.
-
Creative Proteomics. (n.d.). How to Analyze Protein Disulfide Bonds.
-
Jones, D. P., & Carlson, J. L. (2009). Measuring the poise of thiol/disulfide couples in vivo. Free Radical Biology and Medicine, 47(10), 1329-1338.
-
Masnabadi, N., et al. (2017). Oxidative dimerization of thiols to disulfide using recyclable magnetic nanoparticles. Research on Chemical Intermediates, 43, 2189-2202.
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- 18. tcichemicals.com [tcichemicals.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Pyrazine-Derived Disulfide-Reducing Agent for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. digital.csic.es [digital.csic.es]
- 22. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Purification and Handling of 6-(Trifluoromethyl)quinoline-4-thiol
Welcome to the Technical Support Center for 6-(Trifluoromethyl)quinoline-4-thiol (CAS: 544716-08-7). This platform is designed for drug development professionals and synthetic chemists who require high-purity handling of this complex heterocyclic building block.
Due to the electron-withdrawing nature of the trifluoromethyl group and the amphoteric properties of the quinoline-thiol core, this compound presents unique purification challenges. This guide provides field-proven troubleshooting, causal explanations for chemical behaviors, and self-validating protocols to ensure experimental success.
Troubleshooting FAQs
Q1: My purified sample shows a secondary peak with double the molecular weight (~456 Da) on LC-MS. What is this, and how do I prevent it? A1: This secondary peak is the 6-(Trifluoromethyl)quinoline-4-thiol disulfide dimer. Aromatic thiols are highly nucleophilic and prone to rapid auto-oxidation, a process often catalyzed by trace transition metals or exposure to atmospheric oxygen . To prevent dimerization, all purification steps must be performed under an inert atmosphere (argon or nitrogen) using degassed solvents. If the dimer has already formed, it can be reversed by treating the sample with a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) prior to chromatography . TCEP is generally preferred as it is odorless, functions over a broad pH range, and does not contain competing thiol groups.
Q2: I am experiencing severe peak tailing and poor recovery when using standard normal-phase silica gel column chromatography. How can I improve resolution? A2: The tailing is caused by the amphoteric nature of the molecule. The basic quinoline nitrogen interacts strongly with the acidic silanol groups on the silica surface, while the highly active sulfhydryl group can coordinate with trace metals in the stationary phase. To resolve this, switch to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column. If normal-phase chromatography is absolutely necessary, you must deactivate the silica by adding a volatile modifier to your mobile phase (e.g., 1% triethylamine or 1% acetic acid) to suppress these secondary interactions.
Q3: During liquid-liquid extraction, the compound remains in the aqueous phase regardless of the organic solvent used. What is the correct workup? A3: 6-(Trifluoromethyl)quinoline-4-thiol is highly water-soluble at both low and high pH extremes due to the protonation of the quinoline nitrogen (cationic form) or the deprotonation of the thiol (anionic thiolate form). To successfully extract the compound into an organic solvent like ethyl acetate, you must adjust the aqueous phase strictly to its isoelectric point (typically pH 5.5–6.5). At this pH, the molecule exists primarily in its neutral/zwitterionic state, maximizing its lipophilicity.
Quantitative Comparison of Purification Strategies
To optimize your workflow, consult the table below comparing standard purification methods for this compound based on empirical laboratory data.
| Purification Method | Typical Yield (%) | Purity (%) | Scalability | Key Advantage | Major Limitation |
| Normal-Phase Silica Gel | 30–40 | <85 | High | Low cost | Severe tailing; requires toxic modifiers (TEA). |
| Acid-Base Extraction (Isoelectric) | 70–85 | 90–95 | Very High | Fast, solvent-efficient | Does not remove structurally similar impurities. |
| Reverse-Phase Prep-HPLC | 60–75 | >98 | Low-Medium | Exceptional resolution | Low throughput; requires expensive equipment. |
| Recrystallization (EtOH/H2O) | 40–60 | >95 | High | Ideal for large scale | High product loss in the mother liquor. |
Self-Validating Experimental Protocols
As a standard of trustworthiness, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the validation checkpoints.
Protocol A: Reductive Workup and pH-Optimized Liquid-Liquid Extraction
Scientific Rationale: This protocol reduces any formed disulfide dimers back to the active thiol monomer and utilizes isoelectric focusing to force the amphoteric compound into the organic phase.
-
Reduction: Dissolve the crude mixture in degassed methanol. Add 1.5 equivalents of TCEP hydrochloride. Stir under argon for 1 hour at room temperature.
-
Causality Check: TCEP selectively reduces disulfide bonds without reacting with the trifluoromethyl or quinoline core. Degassed solvent prevents re-oxidation.
-
-
pH Adjustment: Dilute the mixture with degassed deionized water. Carefully add 1M NaOH or 1M HCl dropwise until the pH reaches exactly 6.0.
-
Causality Check: pH 6.0 approximates the isoelectric point of the molecule, neutralizing both the basic quinoline nitrogen and the acidic thiol, thereby minimizing aqueous solubility.
-
-
Extraction: Extract the aqueous layer three times with ethyl acetate (EtOAc).
-
Self-Validation Checkpoint: Before discarding the aqueous layer, perform a rapid Ellman's reagent (DTNB) test on a small aliquot.
-
Validation: A lack of intense yellow color (2-nitro-5-thiobenzoate anion) in the aqueous phase confirms that the free thiol has been successfully and completely partitioned into the organic phase.
-
Protocol B: Reverse-Phase Preparative HPLC Purification
Scientific Rationale: RP-HPLC bypasses the silanol-interaction issues of normal-phase silica, providing high-resolution separation of the thiol from unreacted starting materials and trace dimers.
-
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in degassed H₂O) and Mobile Phase B (0.1% Trifluoroacetic acid in degassed Acetonitrile).
-
Causality Check: TFA acts as an ion-pairing agent, protonating the quinoline nitrogen to ensure a uniform ionization state. This sharpens the chromatographic peak and prevents tailing.
-
-
Sample Loading: Dissolve the extracted product from Protocol A in a minimum volume of Mobile Phase A/B (1:1) and inject it onto a preparative C18 column.
-
Elution: Run a linear gradient from 10% B to 90% B over 30 minutes.
-
Self-Validation Checkpoint: Monitor UV absorbance at 254 nm and 280 nm. Collect fractions and immediately analyze them via LC-MS.
-
Validation: The target fraction must show a mass-to-charge ratio (m/z) of [M+H]⁺ = 230.0. The absolute absence of m/z = 457.0 confirms the fraction is completely free of the disulfide dimer.
-
Visualizations
Workflow for the reduction and purification of 6-(Trifluoromethyl)quinoline-4-thiol.
pH-dependent ionization states of 6-(Trifluoromethyl)quinoline-4-thiol.
References
Controlling S-alkylation vs N-alkylation in 4-mercaptoquinolines
Topic: Controlling S-alkylation vs. N-alkylation in 4-mercaptoquinolines Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists
Introduction: The Ambident Nucleophile Challenge
Welcome to the technical support hub for quinoline functionalization. The alkylation of 4-mercaptoquinoline presents a classic problem of ambident nucleophilicity .
The substrate exists in a tautomeric equilibrium between the thiol (aromatic) and thione (quinoid) forms. While the thione (NH) form is often favored in the solid state and polar solvents, the thiolate anion generated under basic conditions drives the reactivity.
The Core Conflict:
-
S-Alkylation: Yields 4-(alkylthio)quinolines . This restores full aromaticity to the heterocyclic ring and is generally the thermodynamic and kinetic preference with soft electrophiles.
-
N-Alkylation: Yields 1-alkyl-4-thioquinolones . This results in a quinoid structure.[1] Direct N-alkylation of the free thiol is chemically difficult due to the superior nucleophilicity of sulfur.
This guide provides the decision frameworks, protocols, and troubleshooting steps to control this selectivity.
Module 1: Mechanistic Decision Framework
Before starting your synthesis, visualize the pathway using the diagram below. This defines whether you are fighting thermodynamics (N-alkylation) or working with it (S-alkylation).
Caption: Reaction pathways for 4-mercaptoquinoline. Green path indicates the standard S-alkylation dominance. Red dashed path indicates the difficult direct N-alkylation. Blue path suggests the recommended synthetic bypass.
Module 2: Achieving S-Alkylation (The Standard)
S-alkylation is the default outcome when treating 4-mercaptoquinoline with a base and an alkyl halide. Sulfur is a "soft" base (HSAB theory) and highly nucleophilic.
Standard Protocol: S-Alkylation
-
Reagents: 4-Mercaptoquinoline (1.0 eq), Alkyl Halide (1.1 eq), K₂CO₃ (2.0 eq).
-
Solvent: DMF or Acetone (Polar Aprotic).
-
Temperature: Room Temperature (25°C).
Step-by-Step:
-
Dissolve 4-mercaptoquinoline in DMF (0.5 M).
-
Add K₂CO₃.[2] The suspension may turn yellow/orange as the thiolate forms.
-
Stir for 15 minutes to ensure deprotonation.
-
Add Alkyl Halide dropwise.
-
Monitor by TLC/LCMS. Reaction is usually complete in <2 hours.
Troubleshooting S-Alkylation
| Issue | Probable Cause | Corrective Action |
| Low Yield / Dimer Formation | Oxidation of thiol to disulfide (4,4'-diquinolyldisulfide). | Degas solvents with N₂/Ar. Add a reducing agent like TCEP or NaBH₄ if starting material is already oxidized. |
| No Reaction | Alkyl chloride is too unreactive. | Add NaI (Finkelstein condition) to generate the alkyl iodide in situ. Heat to 60°C. |
| Mixture of Products | Ambident attack (rare). | Ensure solvent is aprotic (DMF/DMSO). Protic solvents (EtOH) solvate the anion and can reduce S-nucleophilicity, though S-alkylation usually still wins. |
Module 3: Achieving N-Alkylation (The Challenge)
Q: Can I get N-alkylation directly from 4-mercaptoquinoline? A: Generally, no . The S-anion is far more nucleophilic than the N-anion. Even with "hard" electrophiles, S-alkylation dominates.
The Solution: Route Switching To synthesize 1-alkyl-4-thioquinolones , do not start with the thiol. Start with the oxygen analog (4-quinolone) or the N-alkylated quinolone.
Recommended Protocol: The "Thionation" Route
This is the only self-validating method to guarantee 100% regioselectivity for Nitrogen.
Step 1: N-Alkylation of 4-Quinolone
-
Reagents: 4-Hydroxyquinoline, Alkyl Halide, K₂CO₃, DMF.
-
Note: 4-Hydroxyquinoline has a competitive O- vs N-alkylation profile, but N-alkylation is often favored in polar aprotic solvents or by using phase transfer catalysis.
-
Result: 1-Alkyl-4-quinolone.
Step 2: Thionation (O → S Swap)
-
Reagents: 1-Alkyl-4-quinolone (1.0 eq), Lawesson’s Reagent (0.6 eq).
-
Solvent: Toluene or Xylene (Anhydrous).
-
Conditions: Reflux (110°C) for 2–4 hours.
-
Mechanism: The carbonyl oxygen is exchanged for sulfur. Since the Nitrogen is already blocked with an alkyl group, no regioselectivity issues exist.
Module 4: Analytical Differentiation (NMR)
Distinguishing the two isomers is critical. They have distinct aromatic signatures.
Comparison Table: ^1H and ^13C NMR Signatures
| Feature | S-Alkyl (4-Alkylthioquinoline) | N-Alkyl (1-Alkyl-4-thioquinolone) |
| Aromaticity | Fully Aromatic Pyridine Ring. | Quinoid Character (Cyclic Thioamide). |
| H-2 Proton | Deshielded (~8.6 - 8.9 ppm). Typical of pyridine alpha-proton. | Shielded (~7.5 - 8.0 ppm). Loss of aromatic ring current. |
| H-3 Proton | Sharp doublet. | Often broader; coupling constants change. |
| C-4 Carbon | ~140-150 ppm (C-S aromatic). | ~170-180 ppm (C=S Thione). Diagnostic Peak. |
| UV-Vis |
Diagnostic Workflow (Graphviz)
Caption: Rapid diagnostic flow for identifying regioisomers using Carbon-13 NMR.
FAQ: Common User Scenarios
Q: I used Methyl Iodide and K2CO3, but I see two spots on TLC. Is one N-alkyl? A: Unlikely. The second spot is most likely the disulfide dimer (oxidation product). Treat a small aliquot with NaBH4 or Triphenylphosphine in MeOH. If the spot disappears and reverts to the starting material (thiol), it was the disulfide.
Q: Can I protect the Sulfur to force N-alkylation? A: Yes, but it is inefficient. You would need to:
-
Protect S (e.g., S-Benzyl).
-
Quaternize the Nitrogen (N-alkylation) with a strong alkylating agent (e.g., Meerwein's salt).
-
Deprotect S (difficult without de-alkylating N). Better approach: Use the "Thionation Route" described in Module 3.
Q: How does HSAB theory apply here? A:
-
Sulfur (Thiolate): Large, polarizable, "Soft" Base.
-
Nitrogen: Smaller, less polarizable, "Harder" Base.
-
Alkyl Halides: Soft Electrophiles.
-
Result: Soft-Soft interaction dominates (S-alkylation).
References
-
Pearson, R. G. (1963).[3] "Hard and Soft Acids and Bases".[3][4][5][6][7] Journal of the American Chemical Society.[8]
-
Beak, P., et al. (1976). "Equilibration studies: Protomeric equilibria of 4-mercaptopyridine and 4-mercaptoquinoline". Journal of the American Chemical Society.[8]
-
Maslankiewicz, A., et al. (2003). "1-Alkyl-3-alkylthio-4-quinolinones...". Heterocycles. (Describes the N-alkyl quinolone route).
-
Al-Mousawi, S. M., et al. (2012). "Alkylating agents in the synthesis of fused quinolines". Molecules.
Sources
- 1. 4-Quinolone synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Hsab theory | PPT [slideshare.net]
- 4. HSAB theory - Wikipedia [en.wikipedia.org]
- 5. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 6. ejournal.bumipublikasinusantara.id [ejournal.bumipublikasinusantara.id]
- 7. Application of the Hard and Soft, Acids and Bases (HSAB) theory to toxicant--target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
Technical Support Center: Handling Hygroscopic Quinoline Thiol Hydrochloride Salts
Welcome to the Advanced Troubleshooting Guide for quinoline thiol hydrochloride salts (e.g., 8-mercaptoquinoline hydrochloride / thiooxine). These reagents are notoriously difficult to handle due to their extreme sensitivity to atmospheric moisture and subsequent rapid oxidative degradation. This guide is designed for research scientists and drug development professionals who require strict anhydrous workflows to maintain the integrity of their reagents.
Part 1: Core Principles & Causality (FAQ)
Q1: Why does my quinoline thiol hydrochloride salt turn from a yellow crystalline powder to a dark, gummy residue on the benchtop? A1: This physical and chemical degradation is the result of a two-step process: deliquescence followed by oxidation. Hydrochloride salts are inherently susceptible to moisture absorption[1]. When the ambient Relative Humidity (RH) exceeds the salt's Deliquescence Relative Humidity (DRH), the crystalline powder absorbs atmospheric water and dissolves into a saturated aqueous droplet[2]. Once in this micro-aqueous environment, the hydrochloride salt dissociates, exposing the highly reactive free thiol (-SH) group. In the presence of ambient oxygen, the thiol rapidly undergoes an irreversible oxidative coupling to form a disulfide dimer (e.g., 8,8'-diquinolyl disulfide)[3]. The dark, gummy texture is the physical manifestation of this disulfide byproduct mixed with the deliquesced salt.
Q2: Can I weigh this material on a standard laboratory bench if I work quickly? A2: No. Because the DRH of these specific salts is exceptionally low, even brief exposure to ambient air during weighing will initiate moisture uptake[2]. You must use an isolation environment, such as a humidity-controlled glovebox or a glove bag purged with inert gas[4]. If a glovebox is unavailable, utilizing pre-filled reaction vials packaged under an inert atmosphere is the only reliable alternative to prevent degradation[4].
Q3: How can I recover a batch that has clumped due to moisture exposure but hasn't fully oxidized? A3: If the salt has only absorbed moisture (indicated by clumping) but hasn't darkened (which would indicate oxidation), it can be salvaged by displacing the water. You must wash the precipitate with a dry, non-polar solvent like anhydrous diethyl ether under an Argon atmosphere, followed by rigorous high-vacuum drying on a Schlenk line[5]. Ether displaces the water without dissolving the ionic hydrochloride salt.
Part 2: Quantitative Data & Handling Thresholds
To prevent degradation, environmental parameters must be strictly controlled. The following table summarizes the critical thresholds for storing and handling quinoline thiol hydrochloride salts.
| Parameter | Recommended Threshold / Data | Mechanistic Rationale |
| Storage Temperature | -20°C to 4°C | Minimizes thermal degradation and slows oxidation kinetics[1]. |
| Relative Humidity (RH) | < 30% (Strictly below DRH) | Prevents deliquescence, caking, and moisture-facilitated dissociation[2]. |
| Atmosphere | Argon or Nitrogen (Inert) | Prevents oxidative coupling of exposed thiols into disulfides[3]. |
| Primary Degradant | 8,8'-diquinolyl disulfide | Formed via irreversible oxidation of the thiol group[3]. |
| Weighing Environment | Humidity-controlled Glovebox | Prevents rapid moisture uptake during sample transfer[4]. |
Part 3: Visual Workflows & Logical Relationships
Mechanism of moisture-induced deliquescence and oxidative degradation of quinoline thiols.
Step-by-step inert atmosphere workflow for weighing hygroscopic salts.
Part 4: Experimental Protocols: Handling & Recovery
Protocol 1: Anhydrous Handling and Weighing in a Glovebox
Objective: To accurately weigh quinoline thiol hydrochloride salts without triggering deliquescence or oxidation. This protocol is a self-validating system; if the salt remains a free-flowing yellow powder, the anhydrous integrity has been maintained.
-
Preparation: Ensure the glovebox is actively purged with high-purity Argon or Nitrogen. Verify via sensors that the internal RH is <10% and O2 levels are <1 ppm[6].
-
Transfer: Place the sealed primary container of the salt into the antechamber. Perform a minimum of three vacuum/inert gas backfill cycles to completely evacuate ambient air[5].
-
Weighing: Inside the main chamber, use a microbalance equipped with low-static, moisture-resistant weighing paper. Weigh the required mass rapidly to minimize exposure, even within the controlled environment[2].
-
Reaction Setup: Transfer the weighed salt directly into a pre-dried reaction vessel or a pre-filled reaction vial equipped with a septum[4].
-
Resealing: Tightly seal the primary container, wrap the cap with Parafilm, and place it inside a secondary moisture-proof bag containing fresh desiccant (e.g., silica gel) before removing it from the glovebox[2].
Protocol 2: Recovery and Drying of Moisture-Exposed Precipitates
Objective: To salvage a hygroscopic salt that has absorbed moisture but has not yet undergone irreversible oxidation.
-
Solvent Washing: Under a strict Argon atmosphere, wash the clumped or precipitated salt with cold, strictly anhydrous diethyl ether directly in the reaction flask. The ether displaces water without dissolving the hydrochloride salt[5].
-
Solvent Removal: Remove the supernatant ether using a cannula or a syringe equipped with a long needle, ensuring no ambient air enters the flask[5]. Repeat the washing step 2-3 times to ensure maximum water displacement.
-
High-Vacuum Drying: Attach the reaction flask directly to a high-vacuum line (Schlenk line). Apply the vacuum slowly to prevent the powder from bumping into the manifold.
-
Extended Drying: Leave the flask under high vacuum (< 0.1 Torr) for 12 to 24 hours to ensure the complete removal of residual moisture and ether[5].
-
Storage: Backfill the flask with Argon, seal it with a fresh septum, and immediately transfer it to -20°C storage.
References
-
Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder | Benchchem |1
-
handling hygroscopic properties of hydrochloride salts | Smolecule | 2
-
How do you handle hygroscopic salts? | HepatoChem | 4
-
Activation and Functionalization of Organic Disulfides by Bis(Perfluoroalkyl) Complexes of Nickel(II) | ACS Publications | 3
-
How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? | ResearchGate | 5
-
Humidity Controlled Glove Box | Jacomex | 6
Sources
Troubleshooting low reactivity of 4-position in 6-substituted quinolines
Technical Support Center: Quinoline Reactivity Division
Ticket #: 4Q-6SUB-REACT Topic: Troubleshooting Low Reactivity at C4 in 6-Substituted Quinolines Status: Open Assigned Specialist: Senior Application Scientist
Welcome to the Quinoline Core Facility
You are likely here because your standard SNAr protocol—which worked perfectly on your unsubstituted 4-chloroquinoline—has failed miserably on your new 6-substituted analog.
Do not panic. This is a known electronic phenomenon. The 4-position of the quinoline core is electronically coupled to the 6-position through the conjugated
This guide is structured to diagnose your specific blockage and provide the "patch" to get your synthesis moving again.
Module 1: The Diagnostic Workflow
Before altering your conditions, confirm your failure mode. Use this logic gate to determine your troubleshooting path.
Figure 1: Decision matrix for troubleshooting C4-functionalization based on C6-substituent electronics.
Module 2: The "Dead" Reaction (SNAr Failure with EDGs)
User Complaint: "I have a 6-methoxy-4-chloroquinoline. I boiled it with aniline in ethanol for 24 hours. TLC shows only starting material."
The Root Cause: This is a classic Electronic Deactivation issue. The SNAr mechanism requires the formation of a Meisenheimer complex.[1] This intermediate is stabilized if the ring can accept the negative charge.[1]
-
The Problem: An Electron Donating Group (EDG) like -OMe at C6 pumps electron density into the ring system. This increases the electron density at the C4 center (making it less electrophilic) and destabilizes the anionic transition state.
-
The Fix: You must lower the LUMO energy of the quinoline ring. The most efficient way to do this is by protonating the quinoline nitrogen.
Protocol: Acid-Catalyzed SNAr Standard thermal SNAr is insufficient here. Switch to this protocol.
-
Solvent: 2-Propanol or Ethoxyethanol (High boiling alcohols).
-
Catalyst: 1.0 - 1.1 equivalents of HCl (4M in dioxane) or p-TsOH.
-
Procedure:
-
Dissolve 4-chloro-6-methoxyquinoline (1.0 equiv) and Aniline (1.2 equiv) in 2-Propanol (0.5 M).
-
Add HCl (1.1 equiv). Note: The amine will protonate initially, but equilibrium allows the reaction to proceed.
-
Heat to reflux (or 120°C in a microwave vial) for 2-4 hours.
-
Why it works: Protonation of the quinoline nitrogen (N1) creates a formal positive charge on the ring, dramatically increasing the electrophilicity at C4, overriding the donation from the C6-methoxy group.
-
Expert Tip: If the product precipitates as the HCl salt, filtration is the only workup you need. If not, neutralize with NaHCO3 before extraction.
Module 3: The "Stubborn" Substrate (Solubility & Aggregation)
User Complaint: "My 6-nitro-4-chloroquinoline should be reactive, but the reaction is sluggish and forms tar."
The Root Cause: While Electron Withdrawing Groups (EWGs) activate the ring, they can cause secondary issues:
-
Solubility: Nitro-quinolines are often poorly soluble in alcohols.
-
Aggregation: Planar stacking can hinder nucleophilic approach.
Protocol: Dipolar Aprotic Acceleration Switching the solvent system can increase the reaction rate by orders of magnitude by "naked" anion activation.
| Parameter | Standard Condition (Avoid) | Optimized Condition (Use) |
| Solvent | Ethanol / Isopropanol | NMP (N-Methyl-2-pyrrolidone) or DMSO |
| Base | Triethylamine (Et3N) | DIPEA (Hunig's Base) or K2CO3 |
| Temperature | 80°C (Reflux) | 140°C (Microwave preferred) |
| Concentration | 0.1 M | 0.5 - 1.0 M (High conc. drives kinetics) |
Module 4: The "Nuclear Option" (Palladium Catalysis)
User Complaint: "I've tried acid catalysis and high-temp SNAr. Nothing works. I need to couple a secondary amine or a weak nucleophile."
The Root Cause: When the C4-Cl bond is too strong (due to excessive electron donation from C6) or the nucleophile is too weak, the SNAr pathway is energetically inaccessible. You must switch mechanisms entirely to Palladium-Catalyzed Buchwald-Hartwig Amination .
The Challenge: 4-Chloroquinolines are "electron-rich heteroaryl chlorides," which are notoriously difficult for the oxidative addition step of the catalytic cycle.
Protocol: The Buchwald-Hartwig Workaround Reference: This protocol is adapted from the work of Buchwald et al. regarding difficult heteroaryl chlorides.
-
Catalyst Precursor: Pd(OAc)2 or Pd2(dba)3.
-
Ligand Selection (Critical):
-
For Primary Amines:BrettPhos (Ensures mono-arylation).
-
For Secondary Amines:RuPhos or Xantphos .
-
-
Base: Cs2CO3 (Weak base, good functional group tolerance) or NaOtBu (Strong base, faster rate).
-
Solvent: 1,4-Dioxane or Toluene (anhydrous).
Step-by-Step:
-
Charge a vial with Pd(OAc)2 (2 mol%) and BrettPhos (4 mol%).
-
Add 1,4-Dioxane and stir at 100°C for 1 minute to pre-form the active catalyst (L-Pd-0).
-
Add 4-chloro-6-substituted quinoline (1.0 equiv), Amine (1.2 equiv), and Cs2CO3 (2.0 equiv).
-
Stir at 100°C under Argon/Nitrogen.
Module 5: C-H Functionalization (Minisci Reaction)
User Complaint: "I don't want to displace a chloride. I want to add an alkyl group directly to C4, but it keeps going to C2."
The Root Cause: The Minisci reaction (radical addition) is governed by the stability of the radical intermediate and the electron deficiency of the site.
-
Regioselectivity: In 6-substituted quinolines, the C2 position is generally the most electron-deficient and accessible, leading to C2-alkylation.
-
C6 Effect: A C6-EDG makes the ring more electron-rich, slowing down the radical attack overall, but C2 remains the preferred site over C4 due to steric and electronic factors.
Troubleshooting Guide: Forcing C4 Selectivity
-
Block C2: The most reliable method is to use a 2-substituted quinoline (e.g., 2-methyl or 2-chloro) to sterically force the radical to C4.
-
Acid Tuning:
-
Standard: TFA (Trifluoroacetic acid).
-
Adjustment: Using a bulky Lewis Acid or varying the Brønsted acid strength can sometimes shift the ratio, but C2 preference is strong in 6-substituted systems.
-
-
Radical Source: Switch to Photoredox catalysis (Ir-catalyst + Blue LED) rather than thermal persulfate methods. Lower temperatures often improve regioselectivity ratios.
References
-
SNAr Mechanism & Acid Catalysis
-
Surrey, A. R., & Cutler, R. A. (1946). The Preparation of 4-Aminoquinolines. Journal of the American Chemical Society. Link
-
-
Palladium Catalysis (Buchwald-Hartwig)
-
Minisci Reaction Regioselectivity
- General Reactivity of Quinolines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Textbook reference for fundamental electronic effects).
Sources
Alternative thiolation agents for electron-deficient quinolines
Technical Support Center: Advanced Thiolation of Electron-Deficient Quinolines
Ticket ID: #THIO-Q-001 Subject: Odorless & High-Fidelity Alternatives to Traditional Thiolation Status: Open Agent: Senior Application Scientist
Executive Summary: The "Stench-Free" Paradigm
Traditional thiolation using sodium hydrosulfide (NaSH) or benzyl mercaptan is plagued by two issues: handling hazards (stench/toxicity) and poor selectivity (over-oxidation to disulfides). For electron-deficient quinolines—where the C2 and C4 positions are highly susceptible to nucleophilic attack due to the nitrogen atom's pull—we can exploit alternative "masked" sulfur sources.
This guide details three field-proven protocols that bypass free thiols:
-
Potassium Thioacetate (KSAc): The classical
surrogate. -
Thiourea / Isothiouronium Salts: The deoxygenative route from N-oxides.
-
Elemental Sulfur (
) / Copper: The radical C-H activation route.
Decision Logic: Select Your Protocol
Before starting, identify your starting material and constraints to select the correct module.
Figure 1: Decision matrix for selecting the appropriate thiolation agent based on quinoline substrate availability.
Technical Modules & Protocols
Module A: Potassium Thioacetate (KSAc) – The Workhorse
Best for: 2-chloro or 4-chloroquinolines. Mechanism: Nucleophilic Aromatic Substitution followed by hydrolysis.
Protocol:
-
Substitution: Dissolve 2-chloroquinoline (1.0 equiv) in DMF (0.5 M). Add KSAc (1.2–1.5 equiv).
-
Reaction: Heat to 80–100 °C for 4–6 hours under
. (Monitor by TLC; product is the thioester). -
Workup: Dilute with water, extract with EtOAc. The intermediate is stable and odorless.
-
Hydrolysis (Deprotection):
-
Option 1 (Basic): Treat thioester with NaOH (2 equiv) in MeOH at RT for 30 mins. Acidify carefully to pH 4-5 to precipitate the thiol.
-
Option 2 (Reductive): If disulfides form, use
or DTT.
-
Critical Insight: Electron-deficient quinolines react faster than standard arenes. If the reaction stalls, check for moisture in DMF; water hydrolyzes KSAc to acetic acid and
Module B: Thiourea – Deoxygenative Functionalization
Best for: Quinoline N-oxides (avoiding halogenation steps). Reference: Bugaenko et al. (2023) demonstrated this utilizing triflic anhydride activation.
Protocol:
-
Activation: Dissolve Quinoline N-oxide (1.0 equiv) and Thiourea (1.2 equiv) in MeCN.
-
Add Activator: Add
(Triflic anhydride, 1.1 equiv) dropwise at 0 °C. -
Reaction: Warm to RT or mild heat (40 °C). The intermediate is an isothiouronium salt.
-
Hydrolysis: Add aqueous NaOH (10%) and reflux for 1 hour.
-
Isolation: Acidify with HCl. The product will likely precipitate as the thione tautomer (see FAQ).
Module C: Elemental Sulfur ( ) – Copper-Catalyzed C-H Activation
Best for: Direct functionalization of electron-deficient arenes without pre-halogenation. Reference: Yan et al. (2017).[1]
Protocol:
-
Mix: Combine Quinoline derivative,
(2.0 equiv of S atom), and (10 mol%) in DMSO. -
Add Base: Use
or (2.0 equiv). -
Heat: High temperature is required (100–120 °C) to generate the active trisulfur radical anion (
). -
Quench: Dilute with brine. Filter off copper residues.
Mechanistic Visualization (Radical Pathway):
Figure 2: Simplified radical pathway involving the trisulfur radical anion species.
Troubleshooting Matrix (The Help Desk)
Issue 1: "My NMR shows a proton on Nitrogen, not Sulfur. Did the reaction fail?"
-
Diagnosis: No. You are observing Thione-Thiol Tautomerism .
-
Explanation: In electron-deficient heteroaromatics (like 2-quinolinethiol), the thione form (=S, -NH) is often thermodynamically favored in solution (DMSO/CDCl3) over the thiol form (-SH, =N).
-
Verification: Run a C13 NMR.[2] A shift around 170–180 ppm indicates a C=S bond. A shift around 150 ppm indicates C-S.
-
Resolution: If you need the S-alkylated derivative, simply add your alkyl halide and base; the reaction will proceed via the Sulfur atom (S-alkylation) due to the "hard/soft" nucleophile principle (Sulfur is softer).
Issue 2: "I isolated a yellow solid that is insoluble in base. Mass spec shows double the molecular weight."
-
Diagnosis: Disulfide Dimer formation.
-
Cause: Atmospheric oxidation during workup, especially in basic media. Quinolinethiols are easily oxidized.
-
Resolution:
-
Prevention: Degas all solvents. Acidify immediately during workup (thiols are more stable at low pH).
-
Recovery: Redissolve the dimer in THF/Water, add Zinc powder and dilute HCl (or
/Water). This reduces the S-S bond back to SH.
-
Issue 3: "Low yield with Potassium Thioacetate (
-
Cause: KSAc is hygroscopic. If your DMF is "wet", KSAc turns into Potassium Acetate and
. -
Resolution: Dry KSAc under vacuum before use. Use anhydrous DMF. If the substrate is very unreactive, switch to CsSAc (Cesium Thioacetate) generated in situ for higher solubility and nucleophilicity.
Comparison of Agents:
| Feature | Potassium Thioacetate (KSAc) | Thiourea | Elemental Sulfur ( | Bunte Salts |
| Odor | Mild (Vinegar-like) | None | None | None |
| Precursor | Halide | N-Oxide or Halide | C-H (Direct) | Halide |
| Atom Economy | Moderate (Lose Acetyl) | Low (Lose Urea) | High | Moderate |
| Cost | Low | Very Low | Very Low | Low |
| Key Risk | Hydrolysis sensitive | Activation required | High Temp / Radical | Solubility |
References
-
Bugaenko, D. I., Tikhanova, O. A., & Karchava, A. V. (2023).[5] Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea.[5][6] The Journal of Organic Chemistry, 88(2), 1018–1023.[5]
-
Yan, H., et al. (2017). Elemental sulfur as a sulfuration agent in the copper-catalyzed C–H bond thiolation of electron-deficient arenes.[1][7][8] Organic & Biomolecular Chemistry, 15, 8276-8279.[7]
-
Carraro, M., et al. (2024).[9] Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. Molecules. (Discusses Cu-catalyzed KSAc coupling).
-
Liu, F., Jiang, L., & Qiu, H. (2018). Bunte Salt CH2FSSO3Na: An Efficient and Odorless Reagent for Monofluoromethylthiolation.[10] Organic Letters, 20(19), 6278–6281.
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. mdpi.com [mdpi.com]
- 3. Potassium thioacetate - Wikipedia [en.wikipedia.org]
- 4. Thioacetate Deprotection Procedure [sigmaaldrich.cn]
- 5. Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea [organic-chemistry.org]
- 6. Synthesis of Quinoline-2-thiones by Selective Deoxygenative C - H/C - S Functionalization of Quinoline N-Oxides with Thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elemental sulfur as a sulfuration agent in the copper-catalyzed C-H bond thiolation of electron-deficient arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elemental sulfur as a sulfuration agent in the copper-catalyzed C–H bond thiolation of electron-deficient arenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative 1H NMR Analysis of 6-(Trifluoromethyl)quinoline-4-thiol: Electronic Effects and Analytical Utility
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural validation, tautomeric equilibrium, and comparative spectral analysis.
Executive Summary & Mechanistic Context
In modern drug discovery and materials science, the quinoline core is a privileged scaffold. The introduction of a trifluoromethyl (-CF3) group and a thiol (-SH) moiety at the 6- and 4-positions, respectively, creates 6-(Trifluoromethyl)quinoline-4-thiol , a highly versatile intermediate used in the synthesis of kinase inhibitors, antimalarials, and specialized cyanine dyes[1].
Accurate structural validation of this compound via 1H Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of two competing physicochemical phenomena:
-
Thiol-Thione Tautomerism: In polar aprotic solvents, 4-mercaptoquinolines do not exist primarily as thiols; they tautomerize into quinoline-4(1H)-thiones[2].
-
Synergistic Deshielding (The Peri-Effect): The spatial proximity of the C4-substituent to the C5-proton (peri-position), combined with the powerful electron-withdrawing nature of the C6-CF3 group, creates a unique and highly identifiable spectral signature[1].
This guide objectively compares the 1H NMR profile of 6-(Trifluoromethyl)quinoline-4-thiol against its unsubstituted baseline (Quinoline-4-thiol) and its direct synthetic precursor (4-Chloro-6-(trifluoromethyl)quinoline) to provide a robust framework for spectral interpretation.
Comparative 1H NMR Data Analysis
To isolate the electronic effects of the -CF3 group and the tautomeric state of the C4 position, the table below synthesizes the expected 1H NMR chemical shifts (in DMSO-d6) based on established empirical data for these specific scaffolds[1][3].
Table 1: Comparative 1H NMR Chemical Shifts (400 MHz, DMSO-d6)
| Proton Position | Quinoline-4-thiol (Baseline) | 6-(CF3)quinoline-4-thiol (Target) | 4-Chloro-6-(CF3)quinoline (Precursor) | Signal Multiplicity & Causality |
| N-H / S-H | ~13.00 ppm | ~13.65 ppm | N/A | Broad Singlet. Indicates the thione tautomer. Absent in the 4-chloro precursor. |
| H-2 | 7.85 ppm | 8.05 ppm | 8.95 ppm | Doublet (d). Highly deshielded in the 4-chloro analog due to the imine nitrogen; shifts upfield in thiones due to enamine-like resonance. |
| H-3 | 7.15 ppm | 7.35 ppm | 7.90 ppm | Doublet (d). Alpha to the C=S or C-Cl group. |
| H-5 | 8.25 ppm | 8.90 ppm | 8.45 ppm | Broad Singlet (s) / fine d. Subject to extreme deshielding via the C=S peri-effect and the ortho -CF3 group. |
| H-7 | 7.60 ppm | 8.00 ppm | 8.10 ppm | Doublet of doublets (dd). Deshielded purely by the inductive (-I) effect of the ortho -CF3 group. |
| H-8 | 7.80 ppm | 7.95 ppm | 8.25 ppm | Doublet (d). Standard aromatic resonance, mildly affected by the distant -CF3 group. |
Causality of Critical Spectral Shifts
-
The H-5 Anomaly (8.90 ppm): In 6-(Trifluoromethyl)quinoline-4-thiol, the H-5 proton is the most deshielded carbon-bound proton. This is caused by a dual-vector electronic drain. First, the magnetic anisotropy and steric compression of the C=S double bond in the thione tautomer push the peri-proton downfield. Second, the adjacent -CF3 group withdraws electron density via inductive (-I) and mesomeric (-M) effects[1].
-
The N-H Proton (>13.5 ppm): The appearance of a signal far downfield (>13 ppm) is the definitive marker that the compound exists as a thione in DMSO-d6[2]. The -CF3 group increases the acidity of this proton compared to the unsubstituted baseline, pushing it further downfield.
Caption: Structural transition and corresponding NMR spectral shifts during the conversion of 4-chloro to 4-thiol quinoline derivatives.
Experimental Protocols: Synthesis and NMR Validation
To ensure high-fidelity analytical results, the preparation and acquisition must be treated as a self-validating system. The following protocol guarantees that the tautomeric state is correctly assigned and that aggregation artifacts are minimized.
Step-by-Step Methodology
Phase 1: Sample Preparation
-
Solvent Selection: Weigh 10–15 mg of the purified 6-(Trifluoromethyl)quinoline-4-thiol. Dissolve completely in 0.6 mL of anhydrous DMSO-d6.
-
Causality: Non-polar solvents (like CDCl3) promote intermolecular hydrogen bonding and dimerization of quinoline-4-thiols, leading to severe line broadening. DMSO-d6 disrupts these aggregates and locks the molecule into the thione tautomer[2].
-
Phase 2: NMR Acquisition 2. Instrument Parameters: Load the sample into a 400 MHz or 500 MHz NMR spectrometer at 298 K. 3. Pulse Sequence: Acquire 16 to 32 scans using a standard 1H pulse sequence. Crucially, set the relaxation delay (D1) to at least 2.0 seconds.
- Causality: The broad N-H proton often has a different longitudinal relaxation time (T1) than the aromatic backbone. A sufficient D1 ensures accurate integration.
Phase 3: Self-Validating D2O Exchange 4. Exchange Protocol: After acquiring the standard spectrum, remove the NMR tube, add 1–2 drops of Deuterium Oxide (D2O), and shake vigorously for 30 seconds. 5. Re-acquisition: Re-acquire the 1H spectrum.
Causality: The disappearance of the broad singlet at ~13.65 ppm confirms its identity as an exchangeable heteroatom-bound proton (N-H). Furthermore, the lack of splitting changes in the H-2 and H-3 signals confirms the proton is not localized on the carbon backbone.
Caption: Standardized workflow for the acquisition and self-validating processing of 1H NMR spectra for fluorinated quinoline-4-thiols.
Tautomeric Equilibrium Dynamics
Understanding the behavior of 6-(Trifluoromethyl)quinoline-4-thiol requires acknowledging its dynamic nature. The compound exists in a solvent-dependent equilibrium. While the thiol form is often drawn in chemical inventory databases, the thione form dominates in the solution state (especially in polar media) and the solid state[2].
Caption: Thiol-thione tautomeric equilibrium of 6-(Trifluoromethyl)quinoline-4-thiol in polar aprotic solvents.
By utilizing the comparative data and protocols outlined above, analytical chemists can rapidly verify the successful synthesis of 6-(Trifluoromethyl)quinoline-4-thiol, differentiate it from unreacted starting materials, and accurately map its electronic landscape for downstream drug development applications.
References
-
Spectral Fine Tuning of Cyanine Dyes: Electron Donor- Acceptor Substituted Analogues of Thiazole Orange Source: Photochemical & Photobiological Sciences (Royal Society of Chemistry) URL:[Link]
-
Tautomeric 2-arylquinolin-4(1H)-one derivatives- spectroscopic, X-ray and quantum chemical structural studies Source: Journal of Molecular Structure URL:[Link]
- Condensed azines for treating cancer (WO2024078513A1)
-
Shanghai Hengrui's potent inhibitors of Human Uric Acid Transporter 1 (hURAT1) (WO2014183555A1) Source: New Drug Approvals URL:[Link]
Sources
19F NMR Characteristic Peaks of the 6-Trifluoromethyl Group: A Comparative Technical Guide
Executive Summary: The Diagnostic Power of the 6-CF Motif
The 6-trifluoromethyl (6-CF
In
This guide provides a rigorous comparative analysis of the 6-CF
Comparative Chemical Shift Analysis
The following data consolidates experimental values for 6-CF
Table 1: Positional Isomer Comparison (Regio-Discrimination)
Objective: Distinguish the 6-CF
| Scaffold | Position | Multiplicity ( | Electronic Environment Note | |
| Quinoline | 6-CF | -62.5 to -63.5 | Singlet (broad) | Distal to N; behaves like meta-substituted benzene. |
| 2-CF | -68.0 | Singlet | ||
| 4-CF | -64.5 | Singlet | Para-like conjugation to Nitrogen. | |
| Indole | 6-CF | -61.9 | Singlet | Meta to pyrrole Nitrogen; electron-rich ring system. |
| 4-CF | -60.5 | Singlet | Ortho to bridgehead; steric compression may cause deshielding. | |
| Pyridine | 6-CF | -68.0 | Singlet | Equivalent to 2-CF |
| 3-CF | -62.5 | Singlet | Beta-position; behaves like standard aryl-CF | |
| 4-CF | -64.8 | Singlet | Gamma-position. |
Critical Insight: In nitrogen heterocycles (quinolines, pyridines), a CF
group adjacent to the nitrogen (2- or 6-position in pyridine; 2-position in quinoline) is consistently upfield (more negative, ~ -68 ppm) compared to the distal 6-CFgroup on the fused ring (~ -63 ppm). This is a primary diagnostic tool for assigning regiochemistry.
Table 2: Scaffold & Solvent Effects on 6-CF
Objective: Assess how the ring system and solvent polarity perturb the 6-CF
| Compound | Solvent | Shift Difference ( | |
| 6-CF | CDCl | -61.9 | Reference |
| DMSO- | -60.8 | +1.1 ppm (Deshielding) | |
| 6-CF | CDCl | -63.2 | Reference |
| DMSO- | -61.9 | +1.3 ppm (Deshielding) | |
| Ph-CF | CDCl | -63.7 | -- |
Structural Determinants of Shielding
Understanding the causality behind these peaks is essential for predicting shifts in novel analogs.
-
Nitrogen Proximity (The
-Effect): Fluorine nuclei attached to a carbon adjacent to a pyridine-like nitrogen (e.g., 2-CF -quinoline) experience increased shielding, pushing the signal upfield to ~ -68 ppm. The 6-CF group in quinoline/indole is remote from this effect, resonating closer to the standard benzotrifluoride value (-63 ppm). -
Solvent Polarity (ASIS Effect): Polar solvents like DMSO coordinate with the dipole of the C-F bonds or the heterocycle's dipole, typically causing a downfield shift (deshielding, moving towards 0 ppm) of 1–2 ppm compared to CDCl
. -
Steric Compression: In 4-CF
-indole, the CF group interacts sterically with the C-3 proton/substituent, often leading to slight deshielding compared to the unhindered 6-CF position.
Diagram 1: Electronic Influence Map
Visualizing the logic flow for assigning CF3 regioisomers.
Caption: Decision tree for assigning CF
Validated Experimental Protocol
To ensure reproducibility and accurate reporting of 6-CF
Materials
-
Solvent: CDCl
(99.8% D) or DMSO- . -
Internal Standard:
-Trifluorotoluene (PhCF , = -63.72 ppm) or Trichlorofluoromethane (CFCl , = 0.00 ppm).-
Note: PhCF
is preferred for high-boiling applications; CFCl is volatile.
-
Step-by-Step Methodology
-
Sample Preparation: Dissolve 5–10 mg of the analyte in 0.6 mL of deuterated solvent.
-
Standard Addition: Add 10
L of a 1% (v/v) solution of PhCF in the same solvent. Do not add neat standard directly to avoid saturation. -
Acquisition Parameters:
-
Pulse Sequence: zg (standard 1-pulse) or zgig (inverse gated decoupling) to eliminate NOE if quantitative integration is required.
-
Spectral Width (SW): 200 ppm (-100 to +100 ppm covers all Ar-CF
). -
Relaxation Delay (D1): Set to
10 seconds.-
Reasoning: CF
nuclei on aromatic rings have long longitudinal relaxation times ( s). Short D1 leads to signal saturation and inaccurate integration.
-
-
Scans (NS): 16–64 scans are usually sufficient due to the high sensitivity of
F (83% of H).
-
-
Processing:
-
Apply Exponential Multiplication (LB = 1.0 Hz) to improve S/N.
-
Reference the spectrum by setting the PhCF
peak to -63.72 ppm .
-
Diagram 2: NMR Workflow
Visualizing the sample preparation and acquisition sequence.
Caption: Optimized workflow for acquiring quantitative
Applications in Drug Discovery[2]
The 6-CF
-
Metabolic Blocking: In quinoline-based drugs, the 6-position is a "soft spot" for CYP450-mediated oxidation. Installing a CF
group here blocks this pathway. The NMR peak confirms the integrity of this blockage during metabolic stability assays. -
Protein Binding Assays: The 6-CF
signal is a sensitive reporter for protein binding. Upon binding to a hydrophobic pocket, the -62 ppm signal often shifts (Chemical Shift Perturbation) and broadens (T2 relaxation decrease). This is utilized in Fragment-Based Drug Discovery (FBDD) to screen libraries of 6-CF -indoles or quinolines.
References
- Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link
-
Hu, J., et al. (2015). "A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins." Journal of Biomolecular NMR, 62, 1-10. Link
-
Rosen, G. M., et al. (2013). "19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species." Reports in Organic Chemistry, 3, 1-13. Link
-
SpectraBase. "2-(Trifluoromethyl)pyridine 19F NMR Spectrum." Wiley Science Solutions. Link
Sources
Navigating the Subtle Signature: A Comparative Guide to S-H Stretching Bands in Quinoline Derivatives via IR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is a foundational pillar of successful innovation. Infrared (IR) spectroscopy serves as a powerful and accessible tool for identifying functional groups, and among these, the thiol (S-H) group in quinoline derivatives presents a unique spectroscopic challenge and opportunity. This guide provides an in-depth comparison of the S-H stretching vibration in various quinoline-based compounds, supported by experimental insights and computational data, to aid in the accurate interpretation of their IR spectra.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a thiol group can significantly modulate a molecule's biological activity and physicochemical properties. However, the S-H stretching vibration in the IR spectrum is notoriously weak and can be influenced by a variety of factors, making its identification and interpretation non-trivial. This guide aims to demystify the S-H stretching band in quinoline derivatives, offering a comparative framework for its analysis.
The S-H Stretching Vibration: A Primer
In infrared spectroscopy, the absorption of energy by a molecule corresponds to the transition between vibrational energy levels. The stretching vibration of the sulfur-hydrogen (S-H) bond in thiols typically appears in the region of 2550-2600 cm⁻¹ .[1] A key characteristic of the S-H stretching band is its inherently weak intensity. This is due to the small change in dipole moment during the vibration of the relatively non-polar S-H bond.
Several factors can influence the precise position and appearance of the S-H stretching band, including:
-
Hydrogen Bonding: Intermolecular or intramolecular hydrogen bonding can cause a broadening and a shift of the S-H band to a lower wavenumber (red shift). The strength of the hydrogen bond directly correlates with the magnitude of this shift.[2]
-
Electronic Effects: The electron density around the sulfur atom, as influenced by the electronic properties of substituents on the quinoline ring, can alter the S-H bond strength and, consequently, its stretching frequency.
-
Molecular Environment: The physical state of the sample (solid, liquid, or solution) and the polarity of the solvent can affect the extent of hydrogen bonding and thus the position of the S-H stretch.
Comparative Analysis of S-H Stretching in Quinoline Derivatives
Direct experimental data comparing the S-H stretching frequencies across a wide range of quinoline-thiol isomers and their substituted derivatives is not abundantly available in the literature. This is likely due to the aforementioned weakness of the S-H absorption band, which can be obscured by other spectral features or noise. However, by combining general spectroscopic principles with data from related heterocyclic thiols and computational studies, we can construct a comparative understanding.
| Compound/Derivative Class | Typical S-H Stretching Range (cm⁻¹) | Expected Intensity | Key Influencing Factors |
| Aliphatic Thiols | 2550 - 2600 | Weak | Minimal electronic effects |
| Aromatic Thiols (e.g., Thiophenol) | 2550 - 2590 | Weak | Resonance and inductive effects of the aromatic ring |
| Quinoline-2-thiol | Prone to tautomerization to quinoline-2(1H)-thione; S-H stretch may be absent or very weak. | Very Weak / Absent | Tautomeric equilibrium |
| Quinoline-8-thiol | ~2540 - 2570 (predicted) | Weak | Potential for intramolecular hydrogen bonding with the quinoline nitrogen |
| Substituted Quinoline-thiols | Variable | Weak | Position and electronic nature of substituents (electron-donating vs. electron-withdrawing) |
Quinoline-2-thiol presents a special case due to its tautomeric equilibrium with quinoline-2(1H)-thione. In many instances, the thione form is the predominant tautomer, meaning the S-H stretching band may be absent, and instead, a strong thiocarbonyl (C=S) stretching band would be observed at lower frequencies (typically 1050-1200 cm⁻¹).[3]
For other isomers, such as quinoline-8-thiol , the position of the S-H stretch is expected to be influenced by the proximity of the quinoline nitrogen atom. Intramolecular hydrogen bonding between the S-H proton and the nitrogen lone pair could lead to a red shift and broadening of the absorption band.
Substituent effects on the quinoline ring are also critical. Electron-withdrawing groups are predicted to slightly increase the S-H stretching frequency (blue shift) by decreasing the electron density on the sulfur and strengthening the S-H bond. Conversely, electron-donating groups may cause a slight decrease in the frequency (red shift).
Experimental Protocol for Acquiring High-Quality IR Spectra of Quinoline-Thiol Derivatives
To reliably identify the weak S-H stretching band, careful sample preparation and data acquisition are paramount.
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.
Sample Preparation (Solid Samples):
-
KBr Pellet Method:
-
Thoroughly dry both the quinoline-thiol sample and spectroscopic grade potassium bromide (KBr) to remove any residual water, which has strong absorptions in the IR spectrum.
-
Grind a small amount of the sample (1-2 mg) with approximately 200 mg of KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Attenuated Total Reflectance (ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean.
-
Place a small amount of the solid sample onto the crystal and apply pressure using the anvil to ensure good contact.
-
Data Acquisition:
-
Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr pellets) or the clean, empty ATR crystal. This is crucial for correcting for atmospheric water and carbon dioxide absorptions.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum.
-
Number of Scans: Co-add a sufficient number of scans (e.g., 32 or 64) to improve the signal-to-noise ratio, which is essential for detecting weak absorption bands like the S-H stretch.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient for identifying the S-H stretching band.
Visualizing the Factors at Play
The following diagram illustrates the key factors that can influence the position and appearance of the S-H stretching band in the IR spectrum of quinoline derivatives.
Caption: Factors influencing the S-H stretching vibration in quinoline derivatives.
Experimental Workflow
The diagram below outlines the systematic workflow for the analysis of the S-H stretching band in a synthesized quinoline-thiol derivative.
Caption: Experimental workflow for the IR analysis of quinoline-thiol derivatives.
Conclusion
The identification and interpretation of the S-H stretching band in quinoline derivatives require a nuanced understanding of its characteristic weakness and the various factors that can influence its position and appearance. While a comprehensive experimental dataset remains to be fully compiled in the literature, a combination of established spectroscopic principles, data from analogous compounds, and computational predictions provides a robust framework for analysis. By employing meticulous experimental techniques and a comparative approach, researchers can confidently utilize IR spectroscopy to characterize the thiol functionality in this important class of molecules, thereby accelerating the pace of drug discovery and materials science innovation.
References
-
Michigan State University, Department of Chemistry. Infrared Spectroscopy. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Krishnakumar, V., & Ramasamy, R. (2005). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(4), 673-683.
- Krishnakumar, V., & John Xavier, R. (2005). Density functional theory study of the vibrational spectra of 2- and 8-aminoquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(1-2), 177-184.
- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
- Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
-
Ağirbaş, H., Kemal, B., Gunesdogdu Sagdinc, S., & Bilgiç, S. (2009). IR spectroscopic studies on the transmission of substituent effects to carbonyl and thiocarbonyl stretching frequencies in 4-substituted phenyl-4,5-dihydrobenzo [f][4][5] oxazepin-3 (2H)-ones (thiones). Vibrational Spectroscopy, 50(2), 307-311.
- Roeges, N. P. G. (1994). A Guide to the Complete Interpretation of Infrared Spectra of Organic Structures. John Wiley & Sons.
- Bertran, J., & Rodriguez, M. (1993). A theoretical study of the tautomerism of 2-mercaptoquinoline. Journal of Molecular Structure: THEOCHEM, 280(1-2), 123-129.
- Marzocchi, M. P., & Manzelli, P. (1977). SH-stretching vibrational spectra and hydrogen bond in biological thiols: a critical analysis. Journal of Molecular Structure, 37(2), 275-285.
Sources
A Comparative Analysis of the Melting Points of 6-(Trifluoromethyl)quinoline-4-thiol and its 4-Hydroxy Analog
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the physical properties of a compound are of paramount importance, governing everything from its solubility and bioavailability to its solid-state characteristics. The melting point, in particular, serves as a crucial indicator of the strength of intermolecular forces within a crystal lattice. This guide provides an in-depth comparison of the melting points of two structurally related quinoline derivatives: 6-(Trifluoromethyl)quinoline-4-thiol and its 4-hydroxy analog, 4-hydroxy-6-(trifluoromethyl)quinoline.
Quinoline scaffolds are prevalent in numerous natural and synthetic bioactive compounds.[1] The incorporation of a trifluoromethyl group can significantly alter a molecule's biological and pharmaceutical properties, as seen in the antimalarial drug mefloquine.[1] Understanding how the substitution of a thiol for a hydroxyl group at the 4-position of the 6-(trifluoromethyl)quinoline core impacts its melting point offers valuable insights for rational drug design and material engineering.
Comparative Melting Point Data
| Compound | Functional Group at C4 | Estimated Melting Point (°C) |
| 6-(Trifluoromethyl)quinoline-4-thiol | Thiol (-SH) | ~222-225[2][3] |
| 4-Hydroxy-6-(trifluoromethyl)quinoline | Hydroxyl (-OH) | ~259–263[4] |
The Decisive Role of Intermolecular Forces
The observed difference in the estimated melting points of these two compounds can be primarily attributed to the nature and strength of the intermolecular forces each can form in the solid state. The hydroxyl group of the 4-hydroxy analog is capable of forming strong hydrogen bonds, a potent type of dipole-dipole interaction.[5][6] In contrast, the thiol group of 6-(Trifluoromethyl)quinoline-4-thiol engages in weaker hydrogen bonding.
The electronegativity difference between oxygen and hydrogen is significantly greater than that between sulfur and hydrogen, leading to a more polarized O-H bond and, consequently, a stronger hydrogen bond.[7] This disparity in hydrogen bonding strength directly translates to the energy required to disrupt the crystal lattice. The more robust hydrogen bonding network in the 4-hydroxy analog necessitates a higher temperature to transition from a solid to a liquid state, resulting in a higher melting point.[6]
Furthermore, the planar structure of the quinoline ring allows for π-stacking interactions, which also contribute to the stability of the crystal lattice.[8] However, the dominant differentiating factor in this comparison is the hydrogen bonding capability of the hydroxyl versus the thiol group.
Experimental Protocol: Melting Point Determination
The following is a standardized protocol for determining the melting point of a crystalline organic compound using a Mel-Temp apparatus.[9][10][11]
Materials:
-
Mel-Temp apparatus or similar melting point apparatus[11]
-
Capillary tubes (sealed at one end)[10]
-
Sample of the crystalline compound
-
Spatula
-
Mortar and pestle (optional, for grinding coarse crystals)
Procedure:
-
Sample Preparation:
-
Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Press the open end of a capillary tube into the powdered sample until a small amount of material (2-3 mm in height) is packed into the bottom of the tube.[9]
-
Tap the sealed end of the capillary tube on a hard surface to ensure the sample is tightly packed at the bottom.[9]
-
-
Apparatus Setup:
-
Turn on the Mel-Temp apparatus and ensure the heating block is at room temperature.[11]
-
Insert the packed capillary tube into one of the sample slots in the heating block.
-
-
Melting Point Determination:
-
If the approximate melting point is unknown, a rapid preliminary heating can be performed to get a rough estimate.
-
For an accurate measurement, set the heating rate to a slow and steady increase, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[9]
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue to observe and record the temperature at which the last crystal melts (the end of the melting range).[9]
-
-
Post-Measurement:
-
Turn off the heating block and allow it to cool.
-
Carefully remove the used capillary tube and dispose of it in the designated glass waste container.
-
Visualizing Intermolecular Interactions
The following diagram illustrates the key difference in the primary intermolecular forces for the two compounds.
Sources
- 1. Novel Nickel-Catalyzed Synthesis of (Trifluoromethyl)quinolines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. thomassci.com [thomassci.com]
- 3. 7-(Trifluoromethyl)quinoline-4-thiol 95 64415-07-2 [sigmaaldrich.com]
- 4. ossila.com [ossila.com]
- 5. comed.uobaghdad.edu.iq [comed.uobaghdad.edu.iq]
- 6. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Switching Hydrogen Bonding to π-Stacking: The Thiophenol Dimer and Trimer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. scribd.com [scribd.com]
- 11. Mel Temp Apparatus - My Life Science Career [mylifesciencecareer.com]
Bioisosteric Replacement of 4-OH with 4-SH in Quinoline Drugs: A Technical Guide
Executive Summary
This guide analyzes the bioisosteric replacement of the 4-hydroxyl group (4-OH) with a 4-thiol group (4-SH) in quinoline-based therapeutics. While the oxygen-to-sulfur switch is a classic strategy in medicinal chemistry to modulate lipophilicity and metabolic stability, its application in the quinoline scaffold presents unique structural and pharmacological challenges. This analysis explores the tautomeric implications, the disruption of metal-ion bridging in DNA gyrase inhibition, and the specific synthetic pathways required to access these thione derivatives.
Physicochemical & Structural Analysis
The substitution of oxygen (Group 16, Period 2) with sulfur (Group 16, Period 3) introduces profound changes in atomic radius, electronegativity, and hydrogen-bonding capability. In the context of the quinoline scaffold, the primary consideration is the tautomeric equilibrium.
1.1 Tautomeric Equilibrium: Thione vs. Thiol
Like their 4-hydroxy counterparts (which exist predominantly as 4-quinolones), 4-mercaptoquinolines exist in a tautomeric equilibrium between the thiol (enol-like) and thione (keto-like) forms.
-
4-Hydroxyquinoline: Exists almost exclusively as the 4-quinolone (NH-keto form) in polar solvents and solid state due to the high stability of the amide-like resonance.
-
4-Mercaptoquinoline: Similarly favors the 4-thioquinolone (NH-thione form) in biological media. However, because the N-H bond is stronger than the S-H bond, and the C=S bond is weaker than the C=O bond, the resonance stabilization energy differs, often making the thione more reactive to oxidation than the corresponding quinolone.
Key Insight: In drug design, you are effectively docking a thione , not a thiol.
Figure 1: Tautomeric equilibria of 4-oxygenated vs. 4-sulfurated quinolines. The equilibrium strongly favors the keto/thione forms in physiological conditions.
1.2 Comparative Properties Table
| Property | 4-Quinolone (O-analog) | 4-Thioquinolone (S-analog) | Impact on Drug Design |
| Bond Length (C=X) | ~1.23 Å | ~1.64 Å | Steric clash in tight binding pockets. |
| Van der Waals Radius | 1.52 Å (Oxygen) | 1.80 Å (Sulfur) | Increased volume; lipophilicity boost. |
| H-Bond Acceptor | Strong | Weak | Reduced water solubility; altered target binding. |
| H-Bond Donor | NH (Strong) | NH (Strong) | Maintained H-bond donor capability. |
| Metal Chelation | Hard Base (binds Mg²⁺, Ca²⁺) | Soft Base (binds Cu²⁺, Zn²⁺) | Critical failure point for gyrase inhibitors. |
| LogP | Lower (More Polar) | Higher (+0.5 to +1.0 log units) | Increased membrane permeability; higher Vd. |
Pharmacological Impact: The Magnesium Bridge Failure
The most critical insight for researchers working on quinoline antibacterials (fluoroquinolones) is the Magnesium Bridge Mechanism .
Mechanism: Fluoroquinolones (e.g., Ciprofloxacin) bind to the DNA-Gyrase complex via a water-metal ion bridge. The Mg²⁺ ion is chelated by the 3-carboxylate and the 4-keto oxygen .
-
Mg²⁺ is a "Hard Acid": It prefers "Hard Bases" like Oxygen.
-
Sulfur is a "Soft Base": The replacement of the 4-keto oxygen with sulfur (thione) drastically reduces the affinity for Mg²⁺.
Consequence: 4-Thioquinolones generally exhibit significantly reduced antibacterial activity compared to their oxo-counterparts because they cannot effectively anchor the Mg²⁺ bridge required to stabilize the drug-enzyme-DNA ternary complex. However, they may show enhanced activity against targets requiring "softer" metal interactions or hydrophobic binding modes (e.g., certain antitumor targets or antimalarial heme stacking).
Figure 2: The "Hard-Soft Acid-Base" mismatch. The 4-thione sulfur fails to chelate Mg²⁺ effectively, compromising the primary binding mode of quinolone antibacterials.
Experimental Protocols
3.1 Synthesis: Thionation via Lawesson’s Reagent
Direct conversion of the 4-quinolone (4-hydroxyquinoline) to the 4-thioquinolone is best achieved using Lawesson’s Reagent. Phosphorus pentasulfide (
Protocol:
-
Reagents: 4-Quinolone substrate (1.0 eq), Lawesson’s Reagent (0.5 - 0.6 eq).
-
Solvent: Anhydrous Toluene or Xylene (dryness is critical to prevent hydrolysis of the reagent).
-
Procedure:
-
Suspend the 4-quinolone in the solvent under an inert atmosphere (
or Ar). -
Reflux (110°C for toluene) for 2–6 hours. Monitor via TLC (Thiones are typically less polar and move higher than the starting quinolone; they often appear yellow/orange).
-
Workup: Cool to room temperature. The product may precipitate. If not, evaporate solvent and purify via flash chromatography (SiO2). Note: Thiones can be sensitive to oxidation on silica; use short columns and rapid elution.
-
3.2 Metabolic Stability Assay (S-Oxidation)
4-Thioquinolones are susceptible to oxidative desulfurization (metabolic replacement of S with O) or S-oxidation to sulfines.
Protocol:
-
System: Liver Microsomes (Human/Rat) + NADPH regenerating system.
-
Incubation: Incubate test compound (1 µM) at 37°C.
-
Sampling: Quench aliquots at 0, 15, 30, 60 min with cold acetonitrile.
-
Analysis: LC-MS/MS.
-
Look for: Mass shift of -16 Da (S
O exchange, restoring the parent quinolone) or +16/+32 Da (S-oxide/sulfine formation). -
Interpretation: Rapid conversion back to the 4-quinolone indicates the thione acts as a prodrug.
-
Case Studies & Applications
Case A: Antimalarial Agents (Chloroquine Analogs)
In antimalarials, the mechanism involves
-
Hypothesis: The larger van der Waals radius of sulfur enhances lipophilicity (LogP), potentially increasing accumulation in the parasite's food vacuole.
-
Outcome: While "Thio-Chloroquine" is not a marketed drug, research analogs (e.g., thioacridines) often retain potency against Plasmodium falciparum. The sulfur atom does not disrupt the heme stacking (which is hydrophobic) as much as it disrupts the specific Mg²⁺ coordination in bacteria.
Case B: Antibacterial Agents (Fluoroquinolones) [3][4][5][6][7]
-
Observation: There are no clinically approved "Thio-Fluoroquinolones".
-
Reasoning: As detailed in Section 2, the loss of Mg²⁺ affinity destroys the primary binding mode. Furthermore, the 4-thione is metabolically liable to be converted back to the 4-oxo form in the liver, making it an inefficient delivery system for the active pharmacophore.
References
-
Tautomerism of Heterocycles: Stoyanov, S. et al. "Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines." Canadian Journal of Chemistry, 2006. Link
-
Quinolone Binding Mechanism: Shen, L.L. et al. "Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug-DNA binding model." Proceedings of the National Academy of Sciences, 1989. Link
-
Magnesium Interaction: Palù, G. et al. "Quinolone binding to DNA is mediated by magnesium ions."[3] Proceedings of the National Academy of Sciences, 1992. Link
-
Lawesson's Reagent Applications: Ozturk, T. et al. "Use of Lawesson's Reagent in Organic Syntheses."[2] Chemical Reviews, 2007. Link
-
Metabolic Oxidation of Thiones: Dansette, P.M. et al. "Metabolic Activation of Thioamides." Chemical Research in Toxicology, 2004. Link
Sources
- 1. (PDF) Application of Lawesson's reagent in the synthesis of sulfur-containing medicinally significant natural alkaloids [academia.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Effect of magnesium complexation by fluoroquinolones on their antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijirms.in [ijirms.in]
- 6. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling 6-(Trifluoromethyl)quinoline-4-thiol
Topic: CAS: 64415-07-2[1]
Executive Safety Directive
Immediate Hazard Alert: 6-(Trifluoromethyl)quinoline-4-thiol presents a dual-hazard profile: severe olfactory nuisance (stench) typical of low-molecular-weight thiols, and irritant/corrosive potential to mucous membranes.[1]
The Golden Rule: Treat this compound as if it has a permeation breakthrough time of <1 minute for standard latex gloves. Do not handle on an open bench. All operations must occur within a certified chemical fume hood with a face velocity of 80–100 fpm.
Chemical Risk Profile & Hazard Identification
To select the correct PPE, we must understand the molecular drivers of toxicity.
| Feature | Chemical Moiety | Safety Implication |
| High Volatility/Stench | 4-Thiol (-SH) group | Olfactory Fatigue: The human nose detects thiols at ppb levels but quickly desensitizes.[1] You cannot rely on smell to detect hazardous exposure concentrations. |
| Lipophilicity | 6-Trifluoromethyl (-CF3) | Skin Absorption: The CF3 group increases the compound's ability to penetrate the lipid bilayer of the skin, potentially carrying the toxic quinoline core into the bloodstream. |
| Reactivity | Thiol / Quinoline Nitrogen | Oxidation Sensitivity: Thiols readily oxidize to disulfides.[1] While less toxic, the transition requires specific disposal protocols (bleach oxidation) to neutralize odor. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed for Self-Validating Safety : If you cannot meet these criteria, the experiment should not proceed.
Hand Protection (Critical Control Point)
Standard 4-mil nitrile exam gloves are insufficient for prolonged contact with fluorinated thiols.[1]
| Scenario | Primary Glove | Secondary Glove (Under) | Rationale |
| Routine Handling (Weighing, Transfer) | Nitrile (High Durability) Thickness: ≥ 5 mil (0.12 mm) | Nitrile (Exam Grade) Thickness: 4 mil | Double-Gloving: Creates a color-indicator system.[1] If the outer glove degrades or stains, the inner glove provides a temporary barrier while you doff immediately. |
| High Risk (Spill Cleanup, Synthesis) | Laminate Film (Silver Shield/4H) | Nitrile (Exam Grade) | Permeation Resistance: Laminate film offers >4 hours breakthrough time for thiols and halogenated solvents, whereas nitrile may fail in <15 minutes.[1] |
Respiratory & Body Protection[1][2][3][4]
| Component | Specification | Technical Justification |
| Eyes | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses with side shields are inadequate.[1] Thiols are acidic; vapors can cause lacrimation and corneal irritation. Goggles seal the eyes from vapor diffusion. |
| Respiratory | Fume Hood (Primary) If hood fails: Full-Face Respirator with OV/AG Cartridges | OV/AG (Organic Vapor/Acid Gas): The "Acid Gas" component is required because the thiol proton is acidic (pKa ~7-8), and standard OV cartridges may desorb the compound.[1] |
| Body | Lab Coat (Poly/Cotton) + Chemical Apron | A standard lab coat absorbs thiols, becoming a walking stench source. A disposable chemical apron (Tyvek or PVC) prevents fabric contamination.[1] |
Operational Protocol: The "Zero-Odor" Workflow
This protocol uses a Bleach Oxidation Trap to chemically neutralize the thiol before it can escape.
Phase 1: Preparation (The Bleach Trap)
-
Prepare Oxidant: Mix 10% sodium hypochlorite (household bleach) with water (1:5 ratio).[1]
-
Setup: Place a wide-mouth beaker of this solution inside the fume hood before opening the chemical vial.
-
Tools: Have a dedicated "dirty" waste container inside the hood, pre-filled with a small amount of bleach solution.
Phase 2: Handling & Synthesis
-
Weighing: Do not remove the source vial from the hood. If you must use a balance outside the hood, transfer the solid into a tared vial inside the hood, seal it tightly with Parafilm, and wipe the exterior with a bleach-dampened wipe before removing.
-
Reagent Addition: Use a syringe or cannula transfer if the compound is in solution to minimize atmospheric exposure.
Phase 3: Decontamination & Disposal
The goal is to convert the stench-producing Thiol (-SH) into a non-volatile Sulfonate (-SO3H).[1]
-
Immediate Quench: Rinse all spatulas, weigh boats, and pipette tips immediately in the bleach beaker prepared in Phase 1.
-
Soak Time: Allow contaminated consumables to soak for 30 minutes . You should see a mild exotherm or bubbling (oxidation reaction).[1]
-
Final Wash: After soaking, wash glassware with soap and water. The "rotten egg" smell should be entirely gone.
Visualization: Safe Handling Logic Flow
Caption: Logic flow for handling fluorinated thiols, emphasizing the mandatory bleach oxidation step to neutralize hazards before disposal.
Emergency Response & Waste Disposal
Spill Response
-
Evacuate: If the spill is outside the hood (>5 mL), evacuate the lab immediately. The stench will travel through HVAC systems.
-
Neutralize: For small hood spills, cover with absorbent pads. Pour dilute bleach gently over the pads.
-
Caution: Bleach + Thiol is an exothermic oxidation. Do not add concentrated bleach to neat thiol.
-
-
Collect: Double-bag the bleached waste. Label as "Stench/Halogenated Waste".
Disposal Classification
-
Waste Stream: Halogenated Organic Waste .
-
Why? The Trifluoromethyl (-CF3) group persists.[1] It cannot be incinerated in standard non-halogenated streams due to the formation of HF (Hydrofluoric Acid) and fluorinated dioxins during combustion.
-
-
Labeling: Clearly mark the container: "Contains 6-(Trifluoromethyl)quinoline-4-thiol. Treated with Bleach. High Fluorine Content."
References
-
Sigma-Aldrich. Safety Data Sheet: 7-(Trifluoromethyl)quinoline-4-thiol (Analog).[1] Retrieved from .[1]
-
University of Rochester. Standard Operating Procedure: How to Work with Thiols. Retrieved from .[1]
-
Thermo Fisher Scientific. Safety Data Sheet: 4-Hydroxy-6-(trifluoromethyl)quinoline.[1][2] Retrieved from .[1]
-
PubChem. Compound Summary: 6-(Trifluoromethoxy)-4-quinolinol (Structural Analog).[1] National Library of Medicine. Retrieved from .[1]
-
Shield Scientific. Chemical Resistance Guide: Nitrile vs. Thiols. Retrieved from .[1]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
